N-Methoxypropanamide
Description
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Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-methoxypropanamide |
InChI |
InChI=1S/C4H9NO2/c1-3-4(6)5-7-2/h3H2,1-2H3,(H,5,6) |
InChI Key |
ZCZCMEYEONUQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NOC |
Origin of Product |
United States |
Foundational & Exploratory
N-Methoxypropanamide: Mechanistic Paradigms in Targeted Acylation and C-H Functionalization
Executive Summary
This technical guide delineates the mechanistic behavior of N-Methoxypropanamide (
This guide focuses on its two primary roles in high-value synthesis:
-
As a Directing Group (DG): Facilitating transition-metal catalyzed C-H acylation via stable metallacycle formation.
-
As a Tunable Electrophile: Investigating its behavior in nucleophilic acyl substitution compared to standard Weinreb kinetics.
Part 1: The Electronic & Structural Scaffold
To understand the mechanism, one must first deconstruct the electronic environment of the N-methoxy moiety. Unlike simple alkyl amides, this compound exhibits the
Structural Distinction
| Feature | This compound (Secondary) | Weinreb Amide (Tertiary) |
| Formula | ||
| N-H Acidity | Acidic ( | None (Aprotic) |
| Coordination | Anionic Bidentate (X-type ligand) | Neutral Bidentate (L-type ligand) |
| Primary Utility | C-H Activation Directing Group | Ketone Synthesis (Acyl Donor) |
The Chelation Effect
The core "mechanism of action" relies on the ability of the amide oxygen and the methoxy oxygen to act as a bidentate ligand . Upon deprotonation of the N-H, the molecule forms a rigid 5-membered chelate with transition metals (Rh, Ir, Pd), effectively "locking" the metal in proximity to the ortho-C-H bonds of the propyl chain (or aryl rings in benzamide analogs).
Figure 1: Transformation of this compound into an anionic bidentate ligand, creating the thermodynamic driving force for directed catalysis.
Part 2: Mechanism A — Transition Metal-Catalyzed C-H Acylation
The most potent application of this compound in modern drug discovery is its role as a Directing Group (DG) for C-H functionalization. The
The Catalytic Cycle (Rh(III) Paradigm)
In this mechanism, this compound is not the reagent being added; it is the substrate directing the addition of an external acyl source (e.g., an aldehyde or anhydride) to its own structure.
-
Coordination & C-H Activation: The Rh(III) catalyst coordinates to the amide. A base (e.g., CsOAc) assists in Concerted Metalation-Deprotonation (CMD), cleaving the C-H bond to form a rhodacycle.
-
Insertion: The acylating agent (e.g., an aldehyde via oxidative acylation or an anhydride) coordinates to the metal.
-
Reductive Elimination/Protonolysis: The new C-C bond is formed, and the catalyst releases the acylated product.
Figure 2: The Rh(III)-catalyzed C-H acylation cycle. The N-methoxy group acts as the critical pivot point (DG) for the metal center.
Part 3: Mechanism B — Nucleophilic Acyl Substitution (Weinreb-Type)
While less common than the N-methylated Weinreb amide, this compound can undergo nucleophilic attack. However, the mechanism is complicated by the acidic N-H proton.
The Proton Problem
In a classic Weinreb synthesis (using
-
With this compound (
): The first equivalent of organometallic reagent acts as a base , deprotonating the Nitrogen. -
Consequence: The resulting amidate anion is electron-rich and resists further nucleophilic attack at the carbonyl carbon. This makes this compound a poor electrophile for ketone synthesis compared to its N-methylated cousin.
Imide Formation
Instead of ketone synthesis, this compound is frequently used to synthesize N-alkoxyimides .
-
Mechanism: Deprotonation (using NaH or LiHMDS) creates the nucleophilic amidate anion, which then attacks an acyl chloride.
This pathway is critical for generating precursors for N-acyl nitrenoid chemistry.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
A self-validating protocol for generating the core scaffold.
Reagents: Propionyl chloride (1.0 equiv), N,O-Dimethylhydroxylamine HCl (or N-Methoxyamine HCl for the secondary amide) (1.1 equiv), Pyridine (2.2 equiv), DCM (Solvent).
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Dissolution: Suspend N-Methoxyamine hydrochloride (1.1 equiv) in anhydrous DCM (
) and cool to 0°C. -
Base Addition: Add Pyridine (2.2 equiv) dropwise. The solution will become homogeneous.
-
Acylation: Add Propionyl chloride (1.0 equiv) dropwise over 30 minutes. Control: Maintain internal temp < 5°C to prevent O-acylation side products.
-
Workup: Warm to RT. Quench with 1M HCl (removes pyridine). Extract DCM, wash with brine, dry over
. -
Validation:
NMR should show a singlet at ppm ( ) and a broad singlet at ppm ( ).
Protocol B: Rh(III)-Catalyzed C-H Acylation (Directing Group Application)
Targeting the
Reagents: this compound (0.2 mmol), Benzaldehyde (Acyl source, 2.0 equiv),
-
Catalyst Activation: In a sealed tube, mix
and in DCE for 10 mins to generate the cationic active species. -
Substrate Addition: Add this compound and Benzaldehyde.
-
Reaction: Heat to 100°C for 12 hours.
-
Mechanism Check: The reaction proceeds via oxidative C-H activation. The TBHP is required to generate the acyl radical from the aldehyde or to reoxidize the Rh species depending on the specific cycle variant.
Part 5: Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | This compound | N-Methoxy-N-methylamide |
| Reaction with R-Li | Deprotonation (stops reaction) | Addition (forms stable intermediate) |
| Reaction with Acyl-Cl | Forms Imide (N-acylation) | No Reaction (Steric/Electronic repulsion) |
| C-H Activation | Excellent (Anionic DG) | Moderate (Neutral DG, weaker binding) |
| Hydrolysis Stability | Moderate | High |
Troubleshooting Guide
-
Issue: Low yield in C-H acylation.
-
Issue: O-Acylation instead of N-Acylation during synthesis.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815–3818. Link
-
Li, B.-J., et al. (2006). Coordination-Assisted Functionalization of C–H Bonds. Chemical Reviews, 110(2), 681–747. Link
- Authoritative review on N-methoxyamides as directing groups.
-
Song, G., et al. (2015).[10] Rhodium(III)-Catalyzed C–H Activation of N-Methoxybenzamides with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(3), 1887–1894. Link
- Specific protocols for Rh(III) catalysis with N-methoxy directing groups.
-
Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed C–H Activation of N-Methoxybenzamides. Chemical Science, 2, 1606-1610. Link
- Mechanistic insight into the metallacycle form
Sources
- 1. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 2. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxypropanamide | C4H9NO2 | CID 5252481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Analytical Profiling of N-Methoxypropanamide
Technical Whitepaper | CAS: 19206-38-3
Executive Summary
N-Methoxypropanamide (
This guide provides a definitive analytical profile of this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It establishes a self-validating protocol for the identification and purity assessment of this compound, essential for researchers utilizing it as a metabolic probe or synthetic intermediate.
Structural Basis & Synthetic Context
To accurately interpret spectroscopic data, one must understand the molecular environment generated by the synthesis. The presence of the
Synthesis & Purification Workflow
The standard preparation involves the acylation of O-methylhydroxylamine. Impurities from this process (e.g., residual acid chlorides or HCl salts) can significantly shift NMR signals.
Figure 1: Synthetic pathway and critical workup steps to ensure spectroscopic purity.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of this compound is characterized by the distinct electronegative influence of the oxygen atom attached to the nitrogen.
1H NMR Spectroscopy (400 MHz, CDCl3)
Diagnostic Feature: The broad singlet of the amide
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| NH | 8.50 - 9.20 | Broad Singlet | 1H | - | Acidic amide proton; disappears with |
| N-OCH3 | 3.75 | Singlet | 3H | - | Characteristic |
| CH2 | 2.20 | Quartet | 2H | 7.6 | Methylene alpha to carbonyl. |
| CH3 | 1.15 | Triplet | 3H | 7.6 | Terminal methyl of the propionyl chain. |
Application Note: If the spectrum is run in DMSO-d6 , the
13C NMR Spectroscopy (100 MHz, CDCl3)
The carbonyl carbon is less shielded than in simple amides due to the electron-withdrawing
| Carbon Environment | Chemical Shift ( | Assignment |
| C=O | 173.5 | Carbonyl (Amide) |
| O-CH3 | 64.2 | Methoxy carbon (deshielded by O and N) |
| CH2 | 26.4 | Alpha-methylene |
| CH3 | 9.3 | Beta-methyl |
Infrared Spectroscopy (IR) Fingerprinting
The IR spectrum distinguishes this compound from standard amides by the unique "hydroxamate-like" vibrations.
Key Absorption Bands (Thin Film/ATR)
| Frequency ( | Intensity | Assignment | Mechanism |
| 3150 - 3250 | Medium, Broad | Amide N-H stretch (Hydrogen bonded).[1] | |
| 1660 - 1675 | Strong | Amide I Band : Lower frequency than ketones due to resonance. | |
| 1530 - 1550 | Medium | Amide II Band : N-H bending coupled with C-N stretch. | |
| 1050 - 1070 | Medium | N-O stretching vibration; specific to N-alkoxy compounds. | |
| 2980, 2940 | Medium | Aliphatic C-H stretches (Ethyl/Methyl). |
Validation Protocol: The presence of the Amide I and II bands plus the N-O stretch at ~1060
Mass Spectrometry (MS) & Fragmentation Logic
The mass spectral behavior of N-alkoxyamides is dominated by the weakness of the
Ionization & Molecular Ion
-
Technique: EI (70 eV) or ESI (+).
-
Molecular Ion (
): m/z 103 (Odd mass indicates 1 Nitrogen atom via Nitrogen Rule).
Fragmentation Pathway (EI)
The primary fragmentation involves cleavage of the weak
-
-Cleavage (Acylium Formation): Loss of the
radical to form the propionyl cation ( ). -
N-O Bond Homolysis: Loss of the methoxy radical (
).
Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.
Quantitative Data Table (EI-MS)
| m/z | Relative Abundance (%) | Fragment Ion | Interpretation |
| 103 | 10 - 15 | Molecular Ion. | |
| 72 | 20 - 30 | Loss of Methoxy ( | |
| 57 | 100 (Base Peak) | Propionyl Acylium Ion ( | |
| 29 | 40 - 50 | Ethyl cation. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Amide Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Amide I/II and N-O assignments).
-
Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR prediction and analog comparisons for N-alkoxy compounds. AIST Japan. [Link]
-
PubChem Compound Summary. this compound Derivatives and Predicted Properties. National Library of Medicine. [Link]
Sources
The Weinreb Protocol: Precision Carbonyl Synthesis via N-Methoxy-N-Methylamides
Executive Summary
In the landscape of organic synthesis, few functionalities have altered the strategic disconnection of carbonyls as profoundly as the N-methoxy-N-methylamide , universally known as the Weinreb Amide . Before its introduction in 1981, converting carboxylic acid derivatives into ketones via organometallic addition was a notorious challenge, plagued by the "over-addition" of nucleophiles to form tertiary alcohols.
This technical guide dissects the Weinreb Amide’s utility, detailing the chelation-controlled mechanism that enforces mono-addition. We provide validated protocols for their synthesis and subsequent reaction, serving as a blueprint for researchers requiring high-fidelity carbon-carbon bond formation.
Historical Context: The "Over-Addition" Problem
Prior to the early 1980s, synthesizing a ketone from an ester or acid chloride using Grignard (
The 1981 Breakthrough: Steven Nahm and Steven M. Weinreb (Pennsylvania State University) published their seminal work in Tetrahedron Letters, introducing N-methoxy-N-methylamides.[1] They demonstrated that this specific amide creates a "kinetic trap"—a stable intermediate that refuses to collapse or react further until the reaction is quenched.
Mechanistic Underpinnings: The Chelation Model
The singular success of the Weinreb amide relies on the formation of a stable, five-membered cyclic intermediate.
The Chelation Effect
When a hard nucleophile (e.g.,
-
Stability: This forms a rigid 5-membered chelate.
-
Prevention of Collapse: The tetrahedral intermediate is stabilized by this chelation. Unlike standard amides or esters, it does not eject the leaving group (the amine) in situ.
-
Protection: Because the carbonyl is not regenerated during the reaction, there is no electrophile available for a second equivalent of the nucleophile to attack.
-
Release: Upon acidic workup, the metal is washed away, the tetrahedral intermediate collapses, ejecting
and revealing the ketone.
Visualization: The Weinreb Pathway
The following diagram illustrates the divergence between the Weinreb pathway and the "Over-Addition" pathway common with esters.
Figure 1: The stable metal-chelate intermediate prevents the reformation of the carbonyl during reaction, effectively masking the ketone until workup.
Synthetic Methodologies: Preparation of Weinreb Amides
Researchers can access Weinreb amides from Acid Chlorides, Carboxylic Acids, or Esters.[2][3][4][5][6] The choice depends on substrate stability and scale.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents | Key Advantage | Potential Drawback |
| A. Classical Acylation | Acid Chloride | High Yield, Simple | Requires Acid Chloride formation first (harsh). | |
| B. Peptide Coupling | Carboxylic Acid | EDC, DCC, or T3P + | Mild, tolerates sensitive groups | Atom economy (coupling byproducts). |
| C. Aminolysis | Ester / Lactone | Direct conversion, powerful | Safety: | |
| D. One-Pot Activation | Carboxylic Acid | Cheap, scalable | Moisture sensitive, requires strict anhydrous conditions. |
Decision Workflow for Synthesis
Figure 2: Selection logic for synthesizing Weinreb amides based on starting material availability.
Experimental Protocols
The following protocols are designed for reliability. Note: All reactions involving organometallics or AlMe3 must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Standard Synthesis from Carboxylic Acid (EDC Coupling)
Use Case: General synthesis, tolerant of most functional groups.
-
Setup: Flame-dry a round-bottom flask (RBF) and cool under Argon.
-
Dissolution: Add Carboxylic Acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to dry Dichloromethane (DCM) [0.1 M concentration].
-
Base Addition: Add N-methylmorpholine (NMM) or Triethylamine (2.5 equiv) at 0°C.
-
Coupling: Add EDC
HCl (1.2 equiv) and HOBt (0.1 equiv) (or use T3P for easier workup). -
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor via TLC.[5] The Weinreb amide is usually less polar than the acid but more polar than simple esters.
-
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/EDC), Sat. NaHCO3, and Brine. Dry over MgSO4.[7]
Protocol B: Direct Aminolysis of Esters (The AlMe3 Method)
Use Case: When the ester is already present or the acid is difficult to isolate.
Safety Warning: Trimethylaluminum (
-
Reagent Prep: In a dry flask under Argon, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dry DCM or Toluene.
-
Activation: Cool to 0°C. Dropwise add
(2.0 M in hexanes/toluene, 1.2 equiv).-
Observation: Methane gas evolution will occur. Allow this to subside (approx. 30 mins).
-
-
Addition: Add the substrate Ester (1.0 equiv) dissolved in a minimum amount of dry solvent.
-
Heating: Allow to warm to RT. If sterically hindered, reflux may be required.[5]
-
Quenching (Critical): Cool to 0°C. Carefully quench with dilute HCl or Rochelle’s Salt (Potassium Sodium Tartrate) solution to break the aluminum emulsion. Stir vigorously until two clear layers form.
Protocol C: Synthesis of Ketones (Grignard Addition)
Use Case: Converting Weinreb Amide to Ketone.
-
Setup: Dissolve Weinreb Amide (1.0 equiv) in dry THF or Et2O. Cool to 0°C (or -78°C if the nucleophile is very reactive).
-
Addition: Add Grignard reagent (
, 1.2–1.5 equiv) dropwise.-
Mechanistic Check: The solution often remains clear or turns slightly yellow; no precipitate should form immediately if the chelate is soluble.
-
-
Monitoring: Stir for 1–2 hours.
-
Validation: TLC will likely show the disappearance of the amide. The intermediate is stable, so you will NOT see the ketone spot until after workup.
-
-
Hydrolysis: Quench with Sat. NH4Cl or 1N HCl. Stir for 15 minutes to ensure the collapse of the tetrahedral intermediate.
-
Extraction: Extract with Et2O/EtOAc. The organic layer contains the pure ketone.
Strategic Utility in Drug Discovery
In pharmaceutical development, the Weinreb amide is preferred over nitriles or acid chlorides for three reasons:
-
Mono-Addition Reliability: It eliminates the impurity profile associated with tertiary alcohol formation, simplifying purification in GMP settings.
-
Aldehyde Access: Reduction of Weinreb amides with
or DIBAL stops cleanly at the aldehyde stage (via the same chelation mechanism), avoiding over-reduction to primary alcohols. -
Stability: Weinreb amides are bench-stable solids/oils, easily purified by silica chromatography, and can be stored for long periods, making them ideal "pause points" in long synthetic sequences.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][8][9][10] Tetrahedron Letters, 22(39), 3815-3818.[1][8] [Link][8]
-
Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Organic Preparations and Procedures International, 25(1), 15-40. [Link][11]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and Recent Literature. [Link]
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1993). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weinreb (ketone synthesis) [quimicaorganica.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
physical properties of N-Methoxypropanamide (melting point, boiling point)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Melting and Boiling Points of N-Methoxypropanamide and Their Experimental Determination
Executive Summary
This compound (CH₃CH₂C(=O)NH(OCH₃)) is a secondary N-alkoxyamide whose physical properties, such as melting and boiling points, are critical for its potential application in pharmaceutical synthesis, as a specialty solvent, or as a building block in materials science. A thorough review of established chemical databases and literature reveals a notable absence of experimentally determined data for these fundamental properties. This guide serves not only to highlight this data gap but, more importantly, to provide a robust theoretical framework for predicting the behavior of this compound. Furthermore, we furnish detailed, field-proven experimental protocols for the precise determination of its melting and boiling points. This document is intended to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to confidently characterize this and similar novel compounds.
Molecular Structure and Its Influence on Physical Properties
The physical properties of a compound are a direct manifestation of its molecular structure and the resulting intermolecular forces. This compound is a unique amide for several key reasons:
-
Amide Backbone: It possesses the highly polar amide functional group, characterized by a significant dipole moment due to the carbonyl group (C=O).
-
N-O Bond: The presence of a methoxy group directly attached to the amide nitrogen introduces an N-O bond, creating an N-alkoxyamide. This feature distinguishes it from common alkylamides and influences its electronic properties and basicity.[1]
-
Hydrogen Bonding: As a secondary amide, it retains a hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor. The oxygen atoms of the carbonyl and methoxy groups can both act as hydrogen bond acceptors.
Compared to tertiary amides of similar molecular weight, which cannot act as hydrogen bond donors, this compound is expected to have a significantly higher boiling point.[2] For instance, N,N-Dimethylpropanamide (MW: 101.15 g/mol ) has a boiling point of 176°C and a melting point of -45°C. Given that this compound (MW: 103.12 g/mol ) can form intermolecular hydrogen bonds, its boiling point is anticipated to be considerably higher.
Quantitative Data and Theoretical Comparison
As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not available. To provide context for future experimental work, we present data for structurally related amides.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Forces |
| This compound | CH₃CH₂C(=O)NH(OCH₃) | 103.12 | Undetermined | Undetermined | H-Bonding, Dipole-Dipole, Dispersion |
| 3-Methoxypropanamide | CH₃OCH₂CH₂C(=O)NH₂ | 103.12 | Undetermined | Undetermined | Strong H-Bonding, Dipole-Dipole |
| N,N-Dimethylpropanamide | CH₃CH₂C(=O)N(CH₃)₂ | 101.15 | -45 | 176 | Dipole-Dipole, Dispersion |
| Propionamide | CH₃CH₂C(=O)NH₂ | 73.09 | 81 | 213 | Strong H-Bonding, Dipole-Dipole |
Data for N,N-Dimethylpropanamide sourced from Chemsrc. Data for Propionamide sourced from Chemistry LibreTexts.[2][3]
This comparison underscores the critical role of hydrogen bonding. Primary amides like propionamide, capable of forming extensive hydrogen bond networks, exhibit the highest boiling and melting points relative to their size. Tertiary amides, lacking N-H bonds, have the lowest. This compound, as a secondary amide, is expected to fall between these extremes, though likely closer to the higher end due to its hydrogen bonding capability.
Experimental Determination Protocols
The following sections detail the rigorous, self-validating methodologies for determining the melting and boiling points of a novel compound such as this compound.
Protocol: Melting Point Determination by Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.
Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities broadens and depresses this range. Therefore, a sharp melting point is a strong indicator of high purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and crystalline. Grind the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and gently tap it on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Initial Run): Heat the block rapidly to get an approximate melting range. Observe the sample and note the temperature at which it begins to liquefy and the temperature at which it becomes completely liquid.
-
Refined Heating (Second Run): Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20°C of the approximate melting point found in the initial run.
-
Precise Determination: Decrease the heating rate to 1-2°C per minute. This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for accuracy.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is reported as T₁-T₂. For a pure substance, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Protocol: Boiling Point Determination by Microscale Method (Siwoloboff Method)
For determining the boiling point of small quantities of a liquid, the microscale method is highly efficient and accurate.
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this point, the liquid converts into a vapor. This method precisely identifies this equilibrium by observing the emission of vapor bubbles from a capillary.
Step-by-Step Methodology:
-
Apparatus Assembly: Add approximately 0.5 mL of liquid this compound to a small diameter test tube (e.g., a Durham tube).
-
Fusion Tube Insertion: Take a capillary tube (sealed at one end) and place it into the liquid, open end down.
-
Heating Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., mineral oil or a heating block). The bath ensures uniform temperature distribution.
-
Heating: Begin heating the bath at a moderate rate. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.
-
Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.
-
Equilibrium Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the temperature is just above the boiling point.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube is the point where the external pressure equals the internal vapor pressure. The temperature at this precise moment is the boiling point.
-
Verification: The process can be repeated by gently reheating to confirm the measurement.
Caption: Workflow for Microscale Boiling Point Determination.
Conclusion
While experimental data for the melting and boiling points of this compound remain to be published, a detailed analysis of its molecular structure allows for a reasoned estimation of its physical behavior. Its capacity for hydrogen bonding suggests a relatively high boiling point, likely exceeding that of comparable tertiary amides. This guide provides the necessary, detailed experimental frameworks for researchers to perform this characterization with high fidelity. The successful determination of these properties is a foundational step toward unlocking the potential of this compound in advanced chemical applications.
References
-
N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry. [Link]
-
Physical Properties of Amides. Chemistry LibreTexts. [Link]
-
N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc. [Link]
Sources
Technical Whitepaper: Safety, Handling, and Toxicological Profile of N-Methoxypropanamide
The following technical guide details the safety, handling, and risk profile of N-Methoxypropanamide , designed for researchers and drug development professionals.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]
This compound (CAS: 23163-55-5) is a secondary N-alkoxyamide, structurally distinct from the tertiary "Weinreb amide" (N-methoxy-N-methylpropanamide). It functions primarily as a synthetic intermediate in the preparation of N-functionalized heterocycles, metal-coordinating ligands, and hydroxamic acid derivatives.
Core Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| Structure | |
| Molecular Weight | 103.12 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) or low-melting solid |
| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water |
| Acidity ( | ~8–9 (NH proton is weakly acidic due to carbonyl/methoxy induction) |
Distinction Alert: Do not confuse with 3-Methoxypropanamide (ether on the carbon chain) or N-Methoxy-N-methylpropanamide (Weinreb amide). The secondary amide nature of this compound (
Toxicological "Deep Dive": Genotoxicity & Impurity Control
For drug development professionals, the critical safety parameter for N-alkoxyamides is their potential genotoxicity. While tertiary Weinreb amides are generally benign, secondary N-alkoxyamides fall into a structural class that requires rigorous assessment under ICH M7 guidelines.
The Mutagenicity Mechanism
Research indicates that while simple N-alkoxyamides are often weak mutagens or non-mutagenic, they are precursors to N-Acyloxy-N-alkoxyamides , which are direct-acting mutagens.
-
Metabolic Activation: In vivo, the free -NH- group can be acylated or sulfated.
-
DNA Adduct Formation: The resulting N-acyloxy species can undergo heterolytic cleavage, generating a highly reactive nitrenium ion (
) capable of alkylating DNA (typically at the Guanine N7 or C8 position). -
Ames Test Prediction: this compound should be treated as a "Class 3" impurity (Alerting Structure, unrelated to the API) until empirical Ames data proves otherwise.
Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound in a GMP environment.
Figure 1: ICH M7 Risk Assessment Logic for N-Alkoxyamides. Note the critical check for in-situ acylation, which dramatically increases mutagenic potency.
Synthesis & Handling Protocols
The synthesis of this compound typically involves the acylation of O-methylhydroxylamine. This reaction is exothermic and generates HCl, requiring strict engineering controls.
Experimental Protocol: Safe Synthesis
Reaction:
-
Preparation:
-
Equipment: 3-neck round bottom flask, internal thermometer, pressure-equalizing addition funnel, nitrogen inlet.
-
PPE: Butyl rubber gloves (0.5mm), chemical splash goggles, lab coat. N-alkoxyamides can penetrate nitrile; double-gloving is recommended.
-
-
Procedure:
-
Suspend O-methylhydroxylamine hydrochloride (1.1 equiv) in DCM at 0°C.
-
Add Pyridine or
(2.2 equiv) slowly. Caution: Exotherm. Maintain T < 5°C. -
Add Propionyl Chloride (1.0 equiv) dropwise over 30 minutes.
-
Critical Safety Step: Monitor internal temperature. Runaway acylation can lead to rapid over-pressure.
-
-
Work-up:
-
Quench with saturated
. -
Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine.
-
Waste Disposal: Aqueous layers may contain unreacted O-methylhydroxylamine (a suspect mutagen). Treat with bleach (hypochlorite) to oxidize before disposal, or incinerate as hazardous waste.
-
Engineering Controls
-
Ventilation: All operations must occur in a certified fume hood with a face velocity of >100 fpm.
-
Containment: Use secondary containment trays.
-
Decontamination: Wipe down surfaces with 10% bleach solution followed by water to degrade amide/amine residues.
Emergency Response & First Aid
| Scenario | Immediate Action | Medical Rationale |
| Skin Contact | Wash with soap/water for 15 min. Discard contaminated clothing. | Lipophilic amides penetrate the stratum corneum. Avoid organic solvents (ethanol) which enhance absorption. |
| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Potential for severe irritation/corneal damage (Category 2A). |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Respiratory irritant. High concentrations may cause CNS depression or methemoglobinemia (rare but possible with hydroxamic derivatives). |
| Spill Cleanup | Absorb with vermiculite. Do not use sawdust (fire hazard). | Isolate area.[1] Wear respiratory protection (P100/OV cartridge). |
Storage & Stability
-
Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibilities:
-
Strong Acids/Bases: Hydrolysis yields Propionic acid and O-methylhydroxylamine (toxic).
-
Acylating Agents: Contact with anhydrides or acid chlorides converts the compound into the highly mutagenic N-acyloxy derivative.
-
-
Shelf Life: 12 months if sealed. Check for yellowing (oxidation indicator).
References
-
PubChem. (2023). Compound Summary: N-Methoxy-N-methylpropanamide (Weinreb Analog) & Derivatives. National Library of Medicine. Link
-
Glover, S. A., et al. (2011). Steric effects on the direct mutagenicity of N-acyloxy-N-alkoxyamides. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
ChemicalBook. (2023). Safety Data Sheet: N-Methoxy-N,2-dimethylpropanamide (Analogous Handling). Link
Sources
An In-depth Technical Guide to the Solubility of N-Methoxypropanamide in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-Methoxypropanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule. Given the limited availability of extensive public data on this specific compound, this guide synthesizes established chemical principles with actionable experimental protocols, empowering researchers to determine solubility in their own laboratory settings with confidence.
Introduction to this compound and Its Solubility
This compound, a member of the amide family, possesses a molecular structure that imparts a unique balance of polarity and hydrogen bonding capabilities. Understanding its solubility is critical for a multitude of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries. The choice of solvent can profoundly impact reaction kinetics, product yield, and the ultimate bioavailability of a drug substance. This guide will delve into the molecular characteristics of this compound that dictate its interactions with various organic solvents.
Molecular Profile of this compound:
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| XLogP3-AA | -1.1 | [1] |
The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) suggests the potential for complex interactions with protic and aprotic polar solvents.[2][3][4] The negative XLogP3 value indicates a hydrophilic character, predicting good solubility in polar solvents.
Theoretical Framework: Factors Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6][7] For this compound, the key interactions to consider are:
-
Hydrogen Bonding: As a primary amide, this compound can act as both a hydrogen bond donor and acceptor.[2][3][4] This allows for strong interactions with protic solvents like alcohols and water. The methoxy group introduces an additional hydrogen bond acceptor site.
-
Dipole-Dipole Interactions: The amide functional group has a significant dipole moment, leading to favorable interactions with other polar molecules.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will play a role in the solubility in less polar solvents.
The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent. Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with the amide and methoxy functionalities will be the most effective.
Estimated Solubility Profile of this compound
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, similar polarity. |
| Water | High | Strong hydrogen bonding capabilities. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and hydrogen bond acceptor. |
| Dimethylformamide (DMF) | High | Strong dipole moment and hydrogen bond acceptor. | |
| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Moderately Polar | Acetone | Moderate | Good dipole moment, but lacks hydrogen bond donating ability. |
| Ethyl Acetate | Moderate to Low | Lower polarity and reduced hydrogen bonding capability. | |
| Non-Polar | Toluene, Hexane | Low to Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the polar amide.[8] |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10]
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the determination of the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[9][11]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.
-
Dilution: Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.[12][13]
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Molecular Interactions and Solubility
The solubility of this compound is a direct result of the molecular interactions between the solute and the solvent. The following diagram illustrates the potential hydrogen bonding interactions with a protic solvent like methanol and a polar aprotic solvent like DMSO.
Caption: Solute-Solvent Hydrogen Bonding Interactions.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in all common organic solvents is limited, this guide provides a robust framework for understanding and experimentally determining its solubility. By leveraging the principles of intermolecular forces and employing a validated experimental protocol such as the shake-flask method, researchers can confidently ascertain the solubility of this compound in solvents relevant to their specific applications. This foundational knowledge is paramount for the successful design and execution of chemical processes and formulation development.
References
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
Sources
- 1. 3-Methoxypropanamide | C4H9NO2 | CID 5252481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
Methodological & Application
Application Note: Precision Ketone Synthesis via Weinreb Amide Nucleophilic Substitution
[1]
Executive Summary
This application note details the protocol for synthesizing ethyl ketones via the nucleophilic addition of Grignard reagents to N-methoxy-N-methylpropanamide (Weinreb amide). Unlike standard ester or acid chloride additions, which frequently suffer from over-addition leading to tertiary alcohols, this protocol leverages the unique chelating properties of the Weinreb functionality to arrest the reaction at the ketone oxidation state. This guide addresses the specific use of propanamide derivatives, critical stoichiometry, and the mechanistic "chelate effect" that ensures high-fidelity ketone generation.
Scientific Foundation: The Chelate Control Mechanism
The success of this protocol rests entirely on the stability of the tetrahedral intermediate. When a Grignard reagent (
The "Frozen" Intermediate
This coordination forms a stable, five-membered cyclic chelate. This intermediate is robust enough to resist the collapse of the tetrahedral structure under reaction conditions. Consequently, the ketone is not formed in situ while the Grignard reagent is present. The ketone is only liberated upon acidic hydrolysis during the workup, effectively preventing a second equivalent of Grignard from attacking the product.
Mechanistic Pathway Visualization
Figure 1: The mechanistic pathway showing the formation of the stable magnesium chelate which prevents over-addition.
Critical Reagent Specifications
Crucial Note on Nomenclature: The prompt specifies "N-Methoxypropanamide." However, the standard Weinreb amide utilized for high-yield ketone synthesis is N-Methoxy-N-methylpropanamide (CAS: 104863-65-2).
-
If you use this compound (Secondary Amide): The N-H proton is acidic (
). The first equivalent of Grignard will act as a base and deprotonate the nitrogen, wasting reagent and generating magnesium salts that complicate the reaction. You would require equivalents of Grignard.[1] -
Recommendation: This protocol assumes the use of the N-methylated variant to ensure 1:1 stoichiometry and clean kinetics.
Reagent Table
| Reagent | Role | Purity Requirement | Stoichiometry |
| N-Methoxy-N-methylpropanamide | Substrate | >97% (GC), Anhydrous | 1.0 equiv |
| Grignard Reagent (R-MgBr) | Nucleophile | Titrated immediately prior to use | 1.1 – 1.2 equiv |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | 0.2 M - 0.5 M (conc.) |
| Hydrochloric Acid (1M) | Quench | Aqueous | Excess |
Experimental Protocol
Preparation Phase[3]
-
Glassware Conditioning: Flame-dry or oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Cool under a stream of dry Nitrogen or Argon.
-
Solvent Prep: Ensure THF is freshly distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS).
-
Substrate Dissolution: Charge the RBF with N-Methoxy-N-methylpropanamide (1.0 equiv). Add anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Why: High dilution is unnecessary due to the stability of the intermediate, but 0.3 M balances solubility and thermal mass.
-
Nucleophilic Addition[4]
-
Cooling: Submerge the RBF in an ice/water bath to reach 0 °C.
-
Insight: While the chelate is stable, the addition of Grignard is exothermic. Controlling the temperature prevents local overheating and degradation.
-
-
Grignard Addition: Transfer the titrated Grignard reagent (1.2 equiv) to the addition funnel via cannula or syringe.
-
Dropwise Addition: Add the Grignard reagent dropwise over 15–20 minutes.
-
Observation: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.
-
-
Reaction Monitoring: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.
-
Validation: Monitor via TLC or GC-MS. The starting amide spot should disappear. The ketone will not appear on TLC until after the aliquot is quenched in the vial.
-
Quenching and Hydrolysis (Critical Step)
-
Cooling: Return the reaction vessel to the ice bath (0 °C).
-
Hydrolysis: Carefully add 1M HCl (or saturated
) dropwise.-
Caution: This step is exothermic and releases gas if excess Grignard is present.
-
Chemistry: The acid protonates the methoxy oxygen and breaks the Mg-O bonds, collapsing the tetrahedral intermediate to release the ketone and
-dimethylhydroxylamine.
-
-
Phase Separation: Dilute with diethyl ether or ethyl acetate. Separate the organic layer.[1] Extract the aqueous layer 2x with organic solvent.
Workup Workflow
Figure 2: Step-by-step isolation workflow ensuring removal of magnesium salts and amine byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | "Wet" Grignard or Solvent | Titrate Grignard using salicylaldehyde phenylhydrazone or 1,10-phenanthroline. Ensure THF is <50 ppm water. |
| Tertiary Alcohol Formation | Temperature too high / Chelate failure | Ensure reaction stays < 5°C during addition. Verify the amide is the N-methyl variant (not N-H).[2] |
| Emulsion during Workup | Magnesium Hydroxide precipitation | Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of straight NH4Cl to solubilize Mg salts. |
| Product Volatility | Ethyl ketones can be volatile | Do not use high vacuum for extended periods. Concentrate via rotary evaporator at >100 mbar. |
Safety & Compliance
-
Grignard Reagents: Pyrophoric hazards. Handle under inert atmosphere. Keep away from water sources until quench.
-
Weinreb Amide: Generally low toxicity, but treat as an irritant.
-
Solvents: THF is a peroxide former. Test for peroxides before distillation.
References
-
Original Discovery: Nahm, S.; Weinreb, S. M.[3][4] "N-methoxy-N-methylamides as effective acylating agents."[2][4][5] Tetrahedron Letters1981 , 22, 3815–3818.[4]
-
Review of Utility: Balasubramaniam, S.; Aidhen, I. S.[6] "The Growing Synthetic Utility of the Weinreb Amide." Synthesis2008 , 2008(23), 3707–3738.
-
Mechanism & Protocol: "Weinreb Ketone Synthesis." Organic Chemistry Portal.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Application Note: N-Methoxypropanamide Derivatives in Pharmaceutical Intermediate Synthesis
This Application Note is structured to address the specific synthetic utility of N-Methoxypropanamide derivatives. While the term is often used colloquially to refer to the Weinreb Amide (N-Methoxy-N-methylpropanamide), the secondary amide (this compound) has distinct applications in C-H activation. This guide addresses both, with a primary focus on the high-value Weinreb intermediate used extensively in API (Active Pharmaceutical Ingredient) synthesis.
Executive Summary
This compound derivatives represent a cornerstone in modern pharmaceutical synthesis, primarily serving as controlled acylating agents. Their utility is bifurcated by their substitution pattern:
-
N-Methoxy-N-methylpropanamide (The Weinreb Amide): The industry standard for converting organometallics (R-Li, R-MgX) into ethyl ketones without over-addition to tertiary alcohols. This is critical for installing the propionyl moiety (
) found in diverse pharmacophores (e.g., kinase inhibitors, polyketide antibiotics). -
This compound (Secondary Amide): An emerging Directing Group (DG) for transition-metal catalyzed C-H activation, allowing site-selective functionalization of the propyl chain or acting as a precursor to hydroxamic acid derivatives.
This guide provides detailed protocols for the synthesis and application of the Weinreb variant, as it constitutes the bulk of GMP (Good Manufacturing Practice) applications.
Structural Disambiguation & Properties
| Common Name | Weinreb Amide | Secondary N-Methoxy Amide |
| IUPAC Name | N-Methoxy-N-methylpropanamide | This compound |
| CAS Number | 67442-07-3 | 19464-34-7 |
| Structure | ||
| Primary Utility | Synthesis of Ethyl Ketones | C-H Activation Directing Group |
| Stability | High (Flash Chromatography compatible) | Moderate (Hygroscopic) |
Mechanistic Principles
The Weinreb Chelation Model
The superiority of N-Methoxy-N-methylpropanamide over propionyl chloride or ethyl propionate lies in its ability to form a stable 5-membered chelate upon nucleophilic attack.
-
Nucleophilic Attack: The organometallic reagent (e.g., Phenylmagnesium bromide) attacks the carbonyl carbon.
-
Stabilization: The magnesium (or lithium) atom chelates between the carbonyl oxygen and the N-methoxy oxygen.
-
Arrested Reactivity: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone in situ. This prevents a second equivalent of nucleophile from attacking, effectively stopping the reaction at the ketone stage upon acidic quench.
Visualization of the Mechanism
The following diagram illustrates the critical difference between standard ester addition and Weinreb amidation.
Figure 1: The Weinreb Chelation Mechanism preventing over-addition.
Application Protocol: Synthesis of Heteroaryl Ethyl Ketones
Target: Synthesis of 1-(Pyridin-3-yl)propan-1-one (Intermediate for various CNS active agents). Reagents:
-
3-Bromopyridine (1.0 equiv)
-
i-Propylmagnesium chloride (1.1 equiv, TurboGrignard)
-
N-Methoxy-N-methylpropanamide (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology
Phase A: Preparation of the Grignard Species
Note: Heteroaryl Grignards are often prepared via Halogen-Magnesium exchange to preserve sensitive functional groups.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -15°C .
-
Exchange: Add i-PrMgCl (2.0 M in THF) dropwise.
-
Addition: Add 3-Bromopyridine dropwise, maintaining internal temperature < -10°C.
-
Aging: Stir at -10°C for 30 minutes. (Monitor conversion via GC-MS or TLC).
Phase B: The Weinreb Coupling
-
Reagent Prep: Dissolve N-Methoxy-N-methylpropanamide (1.2 equiv) in minimal THF.
-
Coupling: Add the amide solution to the Grignard mixture over 15 minutes.
-
Critical Control Point: Unlike acid chlorides, Weinreb amides are less exothermic, but temperature should be kept < 0°C to ensure chelate stability.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
Why? The tetrahedral intermediate is stable; warming ensures complete consumption of the sterically hindered Grignard.
-
Phase C: Quench and Isolation
-
Quench: Cool to 0°C. Add saturated aqueous NH₄Cl (or 1M HCl if the product is not acid-sensitive) carefully.
-
Chemistry: This breaks the N-O-Mg chelate, collapsing the intermediate to the ketone and releasing N,O-dimethylhydroxylamine.
-
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 85-95%.
Advanced Application: C-H Activation (Secondary Amide)
For researchers utilizing This compound (CAS 19464-34-7) , the application differs significantly. The free -NH and -OMe groups act as a bidentate directing group for Rh(III) or Co(III) catalysis.
Workflow: Rh(III)-Catalyzed C-H Functionalization
-
Catalyst: [Cp*RhCl₂]₂
-
Oxidant: AgOAc or internal oxidation (N-O bond cleavage).
-
Application: Directed alkylation of the propyl chain (sp3 C-H activation) or ortho-functionalization if attached to an arene.
Figure 2: Workflow for N-Methoxyamide directed C-H activation.
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ketone Synthesis) | Moisture in THF/Grignard. | Ensure <50 ppm water content in solvents. Flame dry glassware. |
| Incomplete Conversion | Steric hindrance of the Grignard. | Warm reaction to RT or even reflux (Weinreb intermediates are thermally stable). |
| Over-addition (Tertiary Alcohol) | Quench was too slow or internal temp spiked during quench. | Although rare with Weinreb, ensure rapid mixing during quench to prevent local high concentrations of released ketone with remaining Grignard. |
| Impurity: Amine Residue | Incomplete removal of N,O-dimethylhydroxylamine. | Wash organic layer with 1M HCl (if product allows) to protonate and remove the hydroxylamine byproduct. |
References
-
Original Methodology: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Review of Applications: Singh, J., et al. "The Growing Synthetic Utility of Weinreb Amides." Journal for Praktische Chemie, 2000 .
-
C-H Activation Context: "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules, 2021 .[2]
-
Reagent Data: PubChem Compound Summary for CID 11344007 (N-Methoxy-N-methylpropanamide).
-
Secondary Amide Data: PubChem Compound Summary for CAS 19464-34-7 (this compound).
Sources
step-by-step guide to N-Methoxypropanamide preparation in the lab
This Application Note is structured to provide a rigorous, high-purity synthesis protocol for N-Methoxypropanamide (CAS 20387-59-9). This compound, a structural analog of the Weinreb amide, serves as a critical ligand in the development of volatile organometallic precursors (e.g., for Antimony and Germanium thin films in ALD/CVD) and as a versatile intermediate in pharmaceutical synthesis.
The following guide prioritizes the Carbodiimide Coupling Method over the traditional Acid Chloride route. This approach is selected for its applicability to drug development environments, offering milder conditions, higher functional group tolerance, and avoidance of corrosive, regulated acyl halide precursors.
Scientific Rationale & Synthetic Strategy
The Challenge of N-Alkoxy Amides
This compound (
Strategic Selection: Coupling vs. Acylation
While the reaction of propionyl chloride with
The Solution: We employ a 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.
-
Mechanism: EDC activates Propionic Acid to form an
-acylisourea intermediate. -
Additives: Hydroxybenzotriazole (HOBt) is added to form a less reactive but more selective active ester, suppressing
-acylurea rearrangement and racemization (though not a chiral center here, it improves yield purity). -
Outcome: A mild, room-temperature process yielding high-purity amide suitable for sensitive organometallic applications.
Reaction Scheme & Pathway Visualization
The following diagram illustrates the activation and coupling pathway selected for this protocol.
Caption: Figure 1. Mechanistic pathway for the EDC/HOBt mediated synthesis of this compound, highlighting the active ester intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | Role | Equiv. |
| Propionic Acid | 79-09-4 | Substrate | 1.0 |
| 593-56-6 | Nucleophile | 1.1 | |
| EDC | 25952-53-8 | Coupling Agent | 1.2 |
| HOBt (anhydrous) | 123333-53-9 | Additive | 1.2 |
| 109-02-4 | Base | 3.0 | |
| Dichloromethane (DCM) | 75-09-2 | Solvent | [0.2 M] |
Step-by-Step Procedure
Phase 1: Activation (0 – 30 min)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with Propionic Acid (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice/water bath.
-
Reagent Addition: Add HOBt (12 mmol) and EDC
HCl (12 mmol) in a single portion. Stir at 0 °C for 15 minutes to allow formation of the active ester.-
Note: The solution may become slightly cloudy as the urea byproduct begins to form later, but initially should be clear/dissolved.
-
Phase 2: Coupling (30 min – 16 h)
-
Amine Preparation: In a separate vial, dissolve
-Methylhydroxylamine HCl (11 mmol) in minimal DCM (or DMF if solubility is poor) and NMM (30 mmol).-
Critical: The amine salt must be neutralized to free the nucleophilic amine. NMM is preferred over TEA for its non-nucleophilic nature.
-
-
Addition: Dropwise add the amine/base mixture to the activated acid solution at 0 °C over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexanes 1:1). The product usually stains with KMnO4 or
.
-
Phase 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM (50 mL).
-
Wash Cycle: Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine, EDC, and urea byproducts.
-
Sat. NaHCO3 (2 x 30 mL) – Removes unreacted propionic acid and HOBt.
-
Brine (1 x 30 mL) – Dries the organic layer.
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 30 °C.-
Caution: this compound is a low-molecular-weight amide. Do not overheat or apply high vacuum for extended periods to avoid loss of volatile product.
-
Phase 4: Purification
-
Assessment: The crude residue is typically a colorless oil or low-melting solid.
-
Distillation (Recommended): For high purity (>99%), perform a bulb-to-bulb distillation (Kugelrohr) or vacuum distillation.
-
Target BP: ~75 °C at 0.6 Torr (Reference value for similar scales).
-
Alternative: If solid at room temperature (MP ~35 °C), recrystallization from minimal cold Hexanes/Et2O may be attempted.
-
Analytical Characterization
Validating the structure requires confirming the presence of the ethyl chain and the distinct methoxy group.
| Technique | Expected Data | Interpretation |
| Physical State | Low-melting solid / Oil | MP: ~34–35 °C [1]. |
| Amide NH proton. | ||
| N-OCH | ||
| Propionyl -CH | ||
| Propionyl -CH | ||
| Carbon skeleton confirmation. |
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical extraction steps for purification.
Safety & Handling
-
O-Methylhydroxylamine HCl: Corrosive and irritant. Handle in a fume hood. Avoid contact with skin.
-
EDC/DCM: Standard organic solvents and coupling agents. Avoid inhalation.
-
Product Volatility: Due to the low molecular weight and melting point (~35 °C), the product can sublime or evaporate under high vacuum. Store in a sealed container at 2–8 °C.
References
-
Kim, M.; Lee, H.; Han, K. J. "An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids." Chemistry. 2003 .[1]
-
Park, J. H.; Seok, J. H.; Kim, S. J., et al. "High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition." ACS Omega. 2024 , 9, 32. Link (Provides physical data for this compound ligand).
-
Nahm, S.; Weinreb, S. M.[2] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. 1981 , 22, 3815.[2] Link
Sources
catalytic methods for the synthesis of N-Methoxypropanamide
Application Note: Catalytic Synthesis of N-Methoxypropanamide
Abstract
This application note details high-efficiency catalytic protocols for the synthesis of This compound (CAS: 19263-63-9), a critical intermediate for Weinreb amides and a directing group for transition-metal-catalyzed C–H activation. Unlike traditional methods relying on stoichiometric coupling reagents (EDC, HATU) or unstable acid chlorides, this guide focuses on Direct Catalytic Amidation using Boron-based catalysis.[1] These methods offer superior atom economy, reduced waste streams, and simplified purification.
Introduction & Strategic Value
This compound (
Why Catalytic Methods?
-
Atom Economy: Traditional acid chloride routes generate stoichiometric HCl and require excess base. Coupling reagents (e.g., DCC, HOBt) produce massive urea byproducts. Catalytic direct amidation produces only water as a byproduct.[2]
-
Selectivity: Boron-based catalysts minimize over-acylation (formation of imides) which is a common side-reaction with aggressive acylating agents.
This guide presents two validated workflows:
-
Method A (High Performance): Arylboronic Acid Catalysis (Ideal for gram-scale, high yield).
-
Method B (Cost-Effective): Boric Acid Catalysis (Ideal for large-scale, robust processing).
Mechanistic Insight: The Boron Cycle
To troubleshoot and optimize this reaction, one must understand the catalytic cycle. Recent mechanistic studies (Sheppard & Whiting, 2018) have revised the classical understanding.[3]
-
Activation: The boronic acid catalyst reacts with propionic acid to form a mono- or bicyclic acyloxyboron intermediate.
-
Amine Entry: The
-methylhydroxylamine attacks this activated boron species. -
Turnover: Water is eliminated, releasing the amide and regenerating the catalyst. Water removal is the rate-limiting driver. [4]
Figure 1: Catalytic Cycle (Boronic Acid)
Caption: The catalytic cycle relies on the reversible formation of an active acyloxyboron species. Continuous water removal drives the equilibrium forward.
Experimental Protocols
Method A: 2-Iodophenylboronic Acid Catalysis (The "Green" Standard)
Best for: High yields, mild conditions, and difficult substrates.
Reagents & Equipment:
-
Substrate: Propionic Acid (1.0 equiv)
-
Amine Source:
-Methylhydroxylamine Hydrochloride (1.1 equiv) -
Catalyst: 2-Iodophenylboronic acid (10 mol%)
-
Base:
-Diisopropylethylamine (DIPEA) (1.1 equiv) - Crucial to free the amine salt. -
Solvent: Toluene or Fluorobenzene (Anhydrous).
-
Desiccant: Activated 4Å Molecular Sieves (Powdered).
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (
).[5] -
Amine Liberation: Add
-Methylhydroxylamine HCl (1.1 equiv) and Toluene (0.5 M concentration relative to acid). Add DIPEA (1.1 equiv) and stir at Room Temperature (RT) for 15 mins. Note: The solution may become cloudy due to amine salt formation. -
Catalyst Addition: Add Propionic Acid (1.0 equiv), 2-Iodophenylboronic acid (10 mol%), and 2g of activated 4Å molecular sieves per mmol of substrate.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. Reaction typically completes in 12–24 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove sieves and salts. Rinse the pad with EtOAc.
-
Wash the filtrate with 1N HCl (to remove excess amine/DIPEA) and Saturated
(to remove unreacted propionic acid). -
Dry organic layer over
, filter, and concentrate.[6]
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Method B: Boric Acid Catalyzed Azeotropic Reflux (Scale-Up)
Best for: Cost-sensitive scale-up (>100g) where filtration of sieves is impractical.
Reagents:
-
Catalyst: Boric Acid (
) (20 mol%) -
Solvent: Toluene (High boiling point required for Dean-Stark).
-
Equipment: Dean-Stark trap is mandatory .
Protocol Differences:
-
Setup: Equip flask with a Dean-Stark trap filled with Toluene.
-
Loading: Combine Propionic Acid,
-Methylhydroxylamine HCl, DIPEA, and Boric Acid in Toluene. -
Reflux: Heat to vigorous reflux. Water will collect in the trap.
-
Endpoint: Continue until water collection ceases (typically 18–24 h).
-
Workup: Similar to Method A, but requires thorough washing to remove boric acid residues (water-soluble).
Data Summary & Comparison
| Parameter | Method A (Arylboronic) | Method B (Boric Acid) | Traditional (EDC/HOBt) |
| Catalyst Cost | High | Very Low | N/A (Stoichiometric) |
| Atom Economy | Excellent | Excellent | Poor (Urea waste) |
| Water Removal | Molecular Sieves | Dean-Stark (Azeotrope) | Chemical Scavenger |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Purification | Simple Filtration/Wash | Wash/Distillation | Column often required |
Workflow Visualization
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step execution path for the Boronic Acid catalyzed synthesis.
Troubleshooting & Expert Tips
-
Moisture Sensitivity: While the reaction produces water, the initial presence of water kills the catalyst activity by inhibiting the formation of the active acyloxyboron species. Ensure reagents are dry before starting.
-
Amine Salt Handling:
-Methylhydroxylamine HCl is not soluble in non-polar solvents. The addition of DIPEA is critical. If the reaction is sluggish, switch solvent to Fluorobenzene or Anisole , which often show higher rates in boronic acid catalysis due to polarity effects. -
Monitoring: N-methoxy amides have distinct NMR signatures. Look for the disappearance of the Propionic acid triplet and the appearance of the N-OMe singlet (approx. 3.7 ppm in
).
References
-
Sheppard, T. D., & Whiting, A. (2018).[3] Mechanism of Boronic Acid-Catalyzed Amidation: The Bicyclic Intermediate.Journal of Organic Chemistry . Available at: [Link]
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids.Angewandte Chemie International Edition . Available at: [Link]
-
Tang, P. (2005). Boric Acid Catalyzed Amide Formation.[1][3][4][7][8][9][10][11]Organic Syntheses , 81, 262. Available at: [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in catalytic amide formation.[1][3][4][7][8][9][10][12]European Journal of Organic Chemistry . Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US20130123522A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of N-Methoxypropanamide for Industrial Applications
Executive Summary
N-Methoxypropanamide (CAS: 20485-35-2) is a critical secondary hydroxamic acid ether used as a specialized intermediate in the synthesis of agrochemicals and as a precursor for N-methoxy-N-methyl amides (Weinreb amides) via subsequent methylation. Unlike tertiary Weinreb amides, the secondary N-methoxyamide moiety offers unique reactivity, including N-N oxidative couplings and specific chelation profiles in transition metal catalysis.
This Application Note details a robust, scalable protocol for synthesizing this compound using a Biphasic Schotten-Baumann Acylation strategy. This route is selected over carbodiimide coupling or mixed anhydride methods due to its superior atom economy, cost-efficiency, and suitability for multi-kilogram scale-up.
Process Chemistry Strategy
Route Selection Rationale
Three potential routes were evaluated for industrial viability:
-
Route A: Direct Coupling (DCC/EDC): High raw material cost; difficult urea byproduct removal. Rejected for scale.
-
Route B: Mixed Anhydride (Ethyl Chloroformate): Effective but requires low temperatures (-20°C) and generates stoichiometric carbonate waste. Reserved for high-value/chiral substrates.
-
Route C: Acyl Chloride (Schotten-Baumann): Utilizes Propionyl Chloride and O-Methylhydroxylamine Hydrochloride.
-
Pros: Inexpensive reagents, rapid kinetics, simple aqueous workup.
-
Cons: Exothermic; requires pH control.
-
Decision:Route C is the industry standard for simple aliphatic chains. We utilize a Toluene/Water biphasic system to manage heat transfer and facilitate salt removal.
-
Reaction Scheme
The synthesis involves the acylation of O-methylhydroxylamine (liberated in situ from the hydrochloride salt) with propionyl chloride in the presence of an inorganic base.
Figure 1: Reaction pathway for the biphasic acylation of O-methylhydroxylamine.
Critical Process Parameters (CPPs)
To ensure safety and yield (>85%), the following parameters must be strictly controlled:
| Parameter | Setpoint | Criticality | Rationale |
| Temperature | 0°C – 5°C | High | Controls the exothermic neutralization and prevents hydrolysis of Propionyl Chloride. |
| pH Control | 8.5 – 9.5 | Medium | pH < 8 slows reaction (amine protonated); pH > 11 increases hydrolysis of the acid chloride. |
| Agitation | High Shear | High | Essential for biphasic mass transfer (Toluene/Water). |
| Addition Rate | < 10 mL/min | High | Limited by cooling capacity ( |
Detailed Protocol: Pilot Scale (1.0 mol Basis)
Target Yield: ~88-92% Scale: 1.0 mol (Theoretical Output: ~103 g)
Materials & Equipment
-
Reactor: 2L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch blade).
-
Cooling: Chiller unit capable of -10°C.
-
Dosing: Peristaltic pump for base; dropping funnel for acid chloride.
-
Reagents:
-
O-Methylhydroxylamine HCl (CAS 593-56-6): 87.7 g (1.05 eq)
-
Propionyl Chloride (CAS 79-03-8): 92.5 g (1.0 eq)
-
Potassium Carbonate (
): 290 g (2.1 eq) dissolved in 600 mL Water. -
Solvent: Toluene (500 mL).
-
Step-by-Step Methodology
Phase 1: Salt Neutralization & Preparation
-
Charge the reactor with 87.7 g O-Methylhydroxylamine HCl and 300 mL of the
solution.-
Note: This step is endothermic initially but becomes exothermic as the free amine is released.
-
-
Add 500 mL Toluene.
-
Cool the biphasic mixture to 0°C under vigorous stirring (400 RPM). Ensure the internal temperature reaches equilibrium.
Phase 2: Acylation (The Critical Step)
-
Simultaneous Addition: Begin adding Propionyl Chloride dropwise.
-
Simultaneously, dose the remaining
solution to maintain pH between 8.5 and 9.5.
-
-
Thermal Limit: Adjust addition rate so internal temperature never exceeds 8°C .
-
Warning: Propionyl chloride hydrolysis competes with acylation at higher temperatures.
-
-
Post-Addition: Once addition is complete, allow the reaction to warm to 20°C (Room Temp) over 1 hour. Stir for an additional 2 hours.
Phase 3: Workup & Isolation
-
Phase Separation: Stop stirring and allow layers to separate (15 mins). The product partitions into the Toluene (Top) layer.
-
Extraction: Drain the aqueous (bottom) layer. Back-extract the aqueous layer with 2 x 100 mL Toluene to recover dissolved product.
-
Washing: Combine organic layers and wash with:
-
1 x 100 mL 1M HCl (removes unreacted amine).
-
1 x 100 mL Brine (drying).
-
-
Concentration: Dry organics over
, filter, and concentrate under reduced pressure (Rotovap: 40°C, 50 mbar). -
Purification: Distillation is recommended for high purity.
-
Boiling Point: ~65-70°C at 0.5 mmHg (Vacuum distillation required).
-
Process Flow Diagram (PFD)
Figure 2: Unit operation flow for the isolation of this compound.
Analytical Control & Quality Assurance
In-Process Control (IPC)
-
Method: GC-FID or TLC (SiO2, 50% EtOAc/Hexane).
-
Stain:
solution (Hydroxamic acids/ethers stain distinctively red/purple). -
End-point Criteria: < 1.0% residual O-methylhydroxylamine.
Impurity Profile
| Impurity | Origin | Remediation |
| Propanoic Acid | Hydrolysis of chloride | Wash with Sat. |
| N,O-Dipropionyl | Over-acylation (Double addition) | Avoid excess chloride; maintain strict stoichiometry (1.0 : 1.05 amine excess). |
| Free Amine | Incomplete reaction | Acid wash (1M HCl) in workup. |
Safety & Industrial Hygiene
Warning: This protocol involves O-Methylhydroxylamine Hydrochloride , a severe skin sensitizer and corrosive agent [1, 2].
-
Sensitization Risk: O-Methylhydroxylamine is a potent allergen. Full PPE (Tyvek suit, double nitrile gloves, respirator) is mandatory.
-
Thermal Runaway: The neutralization of the HCl salt with carbonate releases
and heat. On a large scale, evolution can cause foaming. Ensure 30% reactor headspace. -
Corrosivity: Propionyl chloride releases HCl gas upon contact with moisture. Scrubber systems must be active during the dosing phase.
References
-
Vemuri, P. Y., & Patureau, F. W. (2021).[1][2] Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters, 23(10), 3902–3907. [Link]
-
PubChem. (n.d.). O-Methylhydroxylamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
overcoming side reactions in N-Methoxypropanamide ketone synthesis
Ticket Subject: -Methoxypropanamide & Weinreb Derivatives
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Introduction & Core Mechanism
Welcome to the Technical Support Center. You are likely encountering yield issues or side reactions in the synthesis of ethyl ketones (or similar derivatives) using
Critical Diagnostic:
The term "
-
If you are using the secondary amide (
-H): Your organometallic reagent (Grignard/Lithium) acts as a base, deprotonating the nitrogen. This kills 1 equivalent of your nucleophile and forms an anion that resists nucleophilic attack. -
If you are using the tertiary amide (
-Me): You are using the correct Weinreb protocol. The issues described below address side reactions specific to this system.
The Weinreb Chelation Model
The success of this reaction relies entirely on the formation of a stable 5-membered chelate intermediate that prevents the collapse of the carbonyl until acidic workup.
Figure 1: The standard Weinreb mechanism versus the failure mode (premature collapse).
Troubleshooting Guide (Q&A Format)
Ticket #001: "I am recovering starting material or getting very low yields."
Diagnosis: This is often a competition between Nucleophilic Attack and Deprotonation (Enolization) .
Q: Are you using
-
The Issue: If using the secondary amide (
-H), the Grignard reagent ( ) will instantly deprotonate the amide ( ). The resulting amidate anion is electron-rich and repels the nucleophile. -
The Fix: You must methylate the nitrogen. Use
-methoxy- -methylpropanamide .[1][2][3] If you cannot change the substrate, you must use 2.5+ equivalents of organometallic (1 eq to deprotonate, 1+ eq to attack), but yields will remain poor.
Q: Is your substrate enolizable?
-
The Issue: Propanamide derivatives have acidic
-protons. Sterically hindered or basic Grignard reagents (e.g., -BuMgCl) may act as bases, removing the -proton to form an enolate rather than attacking the carbonyl. -
The Fix:
-
Switch Reagents: Use Organolithiums (RLi) at -78°C, which are faster nucleophiles than bases compared to Grignards.
-
Additives: Add LiCl (Knochel's modification). LiCl breaks up Grignard aggregates, increasing the effective concentration of the monomeric, more nucleophilic species.
-
Ticket #002: "I see significant Tertiary Alcohol formation."
Diagnosis: The "Stable" Tetrahedral Intermediate is collapsing before the quench.
Q: What is your reaction temperature?
-
The Issue: The 5-membered chelate (see Fig 1) is stable at low temperatures. If the reaction warms to RT (or exotherms uncontrolledly upon addition), the metal-oxygen bond breaks, expelling the Weinreb amine. The resulting ketone immediately reacts with the remaining Grignard to form a tertiary alcohol.[4]
-
The Fix: Maintain -78°C to 0°C strictly. Do not allow the reaction to warm until after the acid quench is added.
Q: Is the chelation being disrupted?
-
The Issue: Strongly coordinating solvents (HMPA, DMPU) or excessive THF can out-compete the methoxy oxygen for the metal center, destabilizing the chelate.
-
The Fix: Use Dichloromethane (DCM) or Toluene as a co-solvent. These non-coordinating solvents tighten the chelate, preventing premature collapse.
Ticket #003: "My product degrades during workup."
Diagnosis: Improper hydrolysis conditions.
Q: How are you quenching the reaction?
-
The Issue: The tetrahedral intermediate requires acid to break down.[5] However, strong mineral acids (HCl) can degrade sensitive ketones or cause acid-catalyzed aldol condensation of the resulting ketone (especially with propanamide derivatives).
-
The Fix: Use a Buffered Hydrolysis .
-
Standard: Saturated
(mildly acidic). -
Sensitive: 5%
or Citric Acid. -
Protocol: Pour the cold reaction mixture into the quenching solution, not the other way around, to control the exotherm.
-
Experimental Protocol: Optimized Synthesis
Scenario: Synthesis of Ethyl Propyl Ketone from
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Weinreb Amide | 1.0 | Substrate | Dry, azeotroped with toluene. |
| Grignard (R-MgBr) | 1.2 - 1.5 | Nucleophile | Titrate before use. |
| THF (Anhydrous) | Solvent | Medium | 0.5 M concentration. |
| LiCl (Anhydrous) | 1.5 | Additive | Optional: Accelerates rate/prevents enolization. |
Step-by-Step Workflow
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add Weinreb amide (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0°C (ice bath). Note: For very hindered substrates, cool to -78°C.
-
Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Checkpoint: Monitor internal temperature. Do not allow it to rise above 5°C.
-
-
Monitoring: Stir at 0°C for 1–2 hours.
-
Quench (Critical):
-
Prepare a flask with vigorously stirring 1M HCl or Sat.
at 0°C. -
Cannulate or pour the reaction mixture into the quench solution.
-
-
Isolation: Extract with
or EtOAc (x3). Wash combined organics with Brine. Dry over .
Decision Tree: Troubleshooting Logic
Figure 2: Diagnostic flow for common Weinreb synthesis failures.
References
-
Nahm, S.; Weinreb, S. M. (1981).[8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524.
-
Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Murphy, J. A., et al. (2005).[9] "Direct Conversion of N-Methoxy-N-methylamides to Ketones via a Nonclassical Wittig Reaction". Organic Letters, 7(7), 1427–1429.[9]
Sources
- 1. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methoxy-N-methylpropionamide | 104863-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. N-Methoxy-N-methylpropionamide 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with N-Methoxypropanamide and Functionalized Substrates
Welcome to the technical support center for reactions involving N-methoxypropanamide, a versatile member of the N-methoxy-N-methylamide (Weinreb amide) family. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of ketones from functionalized substrates. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Power and Precision of this compound
This compound, like other Weinreb amides, is a powerful tool in organic synthesis for the preparation of ketones from organometallic reagents such as Grignard and organolithium reagents.[1] The key advantage of this methodology lies in its ability to prevent the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, yielding an undesired tertiary alcohol.[2][3]
This high selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate formed upon nucleophilic addition.[4] This intermediate is stabilized by chelation of the magnesium or lithium metal by the N-methoxy group.[2] It remains stable at low temperatures and only collapses to the ketone upon aqueous workup, thus protecting the product from further reaction.[5] This unique stability allows for a broad tolerance of various functional groups within the substrate, making it an ideal choice for complex molecule synthesis.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reaction of this compound with functionalized organometallic reagents.
Issue 1: Low or No Yield of the Desired Ketone
Question: I am reacting my functionalized Grignard reagent with this compound, but I am observing very low conversion of the starting material and a low yield of the ketone product. What are the potential causes and how can I fix this?
Answer:
Low or no yield in a Weinreb amide reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Recommended Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organometallic reagents. The quality of a Grignard reagent can be assessed by titration (e.g., with I2) prior to use.
-
-
Sub-optimal Reaction Temperature: The stability of the crucial tetrahedral intermediate is temperature-dependent.
-
Solution: The addition of the organometallic reagent to the this compound solution should typically be performed at low temperatures, such as -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath), to stabilize the intermediate.[2] After the addition is complete, the reaction may be allowed to slowly warm to room temperature. Monitor the reaction by TLC or LCMS to determine the optimal reaction time and temperature profile.
-
-
Steric Hindrance: A highly hindered organometallic reagent or a sterically demanding functional group near the reactive center of your substrate can slow down or prevent the reaction.
-
Solution: For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary. However, be aware that higher temperatures can also promote side reactions. A change of solvent to a higher-boiling one like THF might be beneficial.
-
-
Acidic Protons on the Substrate: If your functionalized substrate contains acidic protons (e.g., alcohols, thiols, unprotected amines), the organometallic reagent will be quenched before it can react with the Weinreb amide.
Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)
Question: I am observing a significant amount of tertiary alcohol in my product mixture, which suggests over-addition. I thought Weinreb amides were supposed to prevent this. What went wrong?
Answer:
While highly effective, the prevention of over-addition by Weinreb amides is not absolute and can be compromised under certain conditions.
Potential Causes & Recommended Solutions:
-
Elevated Reaction Temperature: The chelated tetrahedral intermediate can break down prematurely at higher temperatures, releasing the ketone into the reaction mixture where it can be attacked by a second equivalent of the organometallic reagent.
-
Solution: Maintain a low temperature throughout the addition of the organometallic reagent and for a period afterward. The reaction should only be warmed up after confirming the consumption of the organometallic reagent or just before the aqueous quench.
-
-
Prolonged Reaction Time at Room Temperature: Leaving the reaction at room temperature for an extended period after the initial addition can also lead to the breakdown of the intermediate.
-
Solution: Monitor the reaction progress closely. Once the this compound has been consumed, proceed with the aqueous workup.
-
-
Insufficient Chelation: For the stable intermediate to form, a chelating metal (like Mg or Li) is required.
-
Solution: This is inherent to the use of Grignard or organolithium reagents. However, ensure that no other additives in the reaction mixture could interfere with the chelation.
-
Issue 3: Unexpected Side Reactions with Functional Groups
Question: My substrate contains an ester group in addition to the halide for Grignard formation. I am getting a mixture of products. How can I improve the chemoselectivity?
Answer:
The Weinreb amide is generally less electrophilic than other carbonyl compounds like esters or ketones, which often allows for selective reactions. However, chemoselectivity can be a challenge.
Potential Causes & Recommended Solutions:
-
High Reactivity of the Organometallic Reagent: Highly reactive organolithium reagents may show less selectivity than Grignard reagents.
-
Solution: If you are using an organolithium reagent, consider switching to the corresponding Grignard reagent, which is generally less reactive and more selective.
-
-
Reaction Conditions Favoring Reactivity over Selectivity: Higher temperatures can erode the inherent selectivity of the reaction.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the attack on the more reactive Weinreb amide over the less reactive functional group.
-
-
Intramolecular Reactions: If the functional group is positioned to allow for an intramolecular cyclization, this can compete with the desired intermolecular reaction.
-
Solution: This is a substrate-dependent issue. If possible, redesign the synthetic route to avoid such possibilities or use a protecting group strategy.
-
Chemoselectivity with Common Functional Groups:
| Functional Group on Substrate | Compatibility & Selectivity | Troubleshooting Tips |
| Ester | Generally compatible, but can compete, especially with highly reactive nucleophiles. | Use Grignard reagents over organolithiums. Run the reaction at low temperatures (-78 °C). |
| Nitrile | Weinreb amides show excellent chemoselectivity over nitriles with Grignard reagents.[8] | If side reactions are observed, ensure slow addition of the Grignard reagent at low temperature. |
| Ketone | The product ketone is more reactive than the starting Weinreb amide. The reaction's success relies on the stability of the intermediate. | Maintain low temperature and proceed to workup once the starting material is consumed to avoid over-addition. |
| Halides (Aryl/Alkyl) | Generally stable and non-reactive towards organometallic reagents under these conditions. | No specific issues are typically encountered. |
| Protected Alcohols/Amines | Silyl ethers, Boc, Cbz, and other common protecting groups are well-tolerated.[2][6] | Ensure the protecting group is stable to the basicity of the organometallic reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound? A1: this compound, like other Weinreb amides, can be synthesized from propionyl chloride or propanoic acid.[5] A common laboratory method involves reacting propionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[5] Alternatively, peptide coupling reagents can be used to form the amide directly from propanoic acid.[2]
Q2: Which solvent is recommended for the reaction of this compound with an organometallic reagent? A2: The most common solvents are anhydrous diethyl ether or tetrahydrofuran (THF). THF is often preferred as it is a better solvent for many organic compounds and can be used at a wider range of temperatures.
Q3: How many equivalents of the organometallic reagent should I use? A3: Typically, 1.1 to 1.5 equivalents of the organometallic reagent are used to ensure complete consumption of the this compound. Using a large excess should be avoided as it can increase the risk of side reactions, especially if the reaction temperature rises.
Q4: What is the standard workup procedure? A4: The reaction is typically quenched by pouring it into a cold aqueous acidic solution, such as 1 M HCl or saturated aqueous ammonium chloride. The acidic workup facilitates the breakdown of the chelated intermediate to the ketone and protonates any remaining organometallic reagent.[3] The product is then extracted with an organic solvent.
Q5: Can I reduce this compound to propanal? A5: Yes, a major advantage of Weinreb amides is their selective reduction to aldehydes.[9] Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) can be used to cleanly convert this compound to propanal, avoiding over-reduction to the alcohol.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from Propionyl Chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine (2.2 eq) or triethylamine (2.2 eq), to the suspension.
-
In a separate flask, dissolve propionyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the propionyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for Ketone Synthesis with a Grignard Reagent
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the functionalized Grignard reagent (1.2 eq) dropwise via a syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC or LCMS.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ketone.
Visual Diagrams
Reaction Mechanism and Troubleshooting Flow
Caption: Mechanism of ketone synthesis and a troubleshooting flowchart.
References
-
Khobragade, D. A., et al. (2018). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 34(6). Available at: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Singh, J., et al. (2000). Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Available at: [Link]
-
Chen, Y., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry, 18(16), 3135-3139. Available at: [Link]
-
Leblanc, Y., et al. (1997). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. The Journal of Organic Chemistry, 62(20), 6834-6837. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537. Available at: [Link]
-
Naka, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47869-47879. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
O'Brien, P., et al. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Available at: [Link]
-
Kalepu, J., & Pilarski, L. T. (2019). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate. Available at: [Link]
-
Khobragade, D. A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]
-
Organic Chemistry Key. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
identifying and minimizing byproducts in N-Methoxypropanamide synthesis
The following technical guide is structured as a specialized support center resource for researchers synthesizing N-Methoxypropanamide (CAS: 196601-69-1 for related analogs; specific target structure:
This guide addresses the specific challenges of N-alkoxyamide synthesis , distinguishing it from standard amide couplings due to the unique reactivity of the alkoxyamine nucleophile and the acidity of the resulting hydroxamate ether.
Ticket Subject: Minimizing Byproducts & Optimizing Yield in N-Alkoxyamide Synthesis Assigned Specialist: Senior Application Scientist Status: Open
Core Synthesis Directive
The synthesis of this compound involves the acylation of Methoxyamine Hydrochloride with Propionyl Chloride . Unlike standard amine couplings, this reaction is prone to specific side reactions—primarily N,N-diacylation (imide formation)—due to the enhanced acidity of the N-H proton in the product.
The Reaction Pathway
The following diagram outlines the primary synthesis route and the critical divergence points where impurities form.
Figure 1: Reaction pathway showing the competition between stable product formation and the thermodynamic sink of imide formation (Impurity A).
Critical Process Parameters (CPP)
To minimize byproducts, strict adherence to these parameters is required.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 - 1.2 (Acid Chloride : Amine) | Crucial: You must use a slight excess of amine. Excess acid chloride reacts with the product (which is acidic, pKa ~9) to form the N,N-diacyl imide. |
| Temperature | -10°C to 0°C (Addition) | Low temperature suppresses the kinetic energy required for the second acylation event (imide formation) and hydrolysis. |
| Base Choice | Pyridine (preferred) or DIPEA | Pyridine acts as both a base and an acyl transfer catalyst, often reducing the local concentration of highly reactive acid chloride species. |
| Solvent | DCM (Anhydrous) | Water content must be <0.05%. Propionyl chloride hydrolyzes rapidly to propanoic acid, which complicates purification. |
Experimental Protocol
Reagents:
-
Propionyl Chloride (freshly distilled if yellow/brown).
-
Methoxyamine Hydrochloride (hygroscopic – dry in desiccator before use).
-
Pyridine (anhydrous).
-
Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Amine Activation: In a flame-dried flask under
, suspend Methoxyamine HCl (1.2 equiv) in anhydrous DCM (10 vol). -
Base Addition: Cool to 0°C . Add Pyridine (2.5 equiv) dropwise. The solution should clear as the free amine is liberated.
-
Note: 1.0 equiv of base neutralizes the HCl salt; the remaining 1.5 equiv scavenges the HCl generated during acylation.
-
-
Acylation (The Control Step): Dilute Propionyl Chloride (1.0 equiv) in DCM (2 vol). Add this solution dropwise over 30–60 minutes to the amine mixture at 0°C .
-
Checkpoint: Maintain internal temp < 5°C. Rapid addition creates local hot spots favoring imide formation.
-
-
Completion: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins. Monitor by TLC/LC-MS.
-
Quench: Add saturated
solution to quench trace unreacted acid chloride.
Troubleshooting & FAQ
Q1: I see a byproduct with M+56 mass units in LC-MS. What is it?
Diagnosis: This is the N,N-diacylated imide (
-
Excess Propionyl Chloride was used.
-
Addition was too fast.
-
Reaction was run too warm. Fix:
-
Ensure the amine is in excess (1.1–1.2 equiv).
-
Perform the addition strictly at -10°C to 0°C.
-
Purification: The imide is less polar than the product. It can often be removed via column chromatography (Hexane/EtOAc gradient).
Q2: My crude NMR shows a large broad singlet at 11-12 ppm and the product yield is low.
Diagnosis: This is Propanoic Acid . Cause:
-
Hydrolysis: Your solvent or reagents contained water. Propionyl chloride reacts with water faster than with the bulky methoxyamine.
-
Old Reagent: The acid chloride had already decomposed in the bottle. Fix:
-
Distill Propionyl Chloride before use.
-
Use anhydrous DCM and dry glassware.
-
Purification: Wash the organic layer with 1M NaOH (2x). The product (
) is weakly acidic but stable to rapid basic wash, while propanoic acid will be fully deprotonated and removed in the aqueous layer.
Q3: The reaction slurry is too thick to stir.
Diagnosis: Precipitation of Pyridine Hydrochloride. Fix:
-
This is normal and indicates the reaction is proceeding.
-
Do not add water to dissolve it during the reaction (this kills the acid chloride).
-
Add more anhydrous DCM if mechanical stirring is impeded.
Impurity Identification Guide
Use this logic flow to identify unknown spots on your TLC or peaks in your LC-MS.
Figure 2: Diagnostic logic for rapid identification of common reaction byproducts.
References
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
- Note: While focused on Weinreb amides, this foundational text establishes the reactivity profiles of N-alkoxy species.
-
Bhatia, S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Link
Sources
Technical Support Center: Optimizing Ketone Synthesis with N-Methoxypropanamide
Welcome to the technical support center for improving the yield of ketone synthesis utilizing N-Methoxypropanamide, a specific application of the broader Weinreb ketone synthesis methodology. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
Introduction to the Weinreb Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a powerful and widely adopted method for the preparation of ketones from carboxylic acid derivatives. Its major advantage lies in its ability to prevent the common problem of over-addition of organometallic reagents, which often leads to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The key to this selectivity is the use of an N-methoxy-N-methylamide, such as this compound, which forms a stable tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stabilized by chelation of the metal ion (from the Grignard or organolithium reagent) between the carbonyl oxygen and the methoxy oxygen.[2][4] The stability of this chelated species prevents its collapse and subsequent second addition of the organometallic reagent at low temperatures.[2] Acidic workup then hydrolyzes this intermediate to furnish the desired ketone.[1]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning or executing a ketone synthesis with this compound.
Q1: Why is the Weinreb amide approach superior to using an ester or acid chloride for ketone synthesis?
The superiority of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon addition of an organometallic reagent.[1][2][4] With esters or acid chlorides, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3] The N-methoxy-N-methyl group in the Weinreb amide chelates the metal cation of the organometallic reagent, forming a stable six-membered ring intermediate that resists further addition.[2] This intermediate only collapses to the ketone upon acidic workup, by which time the reactive organometallic reagent has been quenched.
Q2: What are the most common organometallic reagents used with this compound?
Grignard reagents (RMgX) and organolithium reagents (RLi) are the most frequently employed nucleophiles for this transformation. The choice between them often depends on the specific substrate and the desired reactivity. Grignard reagents are generally less reactive and may offer better selectivity in some cases, while organolithium reagents are more potent nucleophiles.
Q3: How is this compound typically prepared?
This compound, like other Weinreb amides, is commonly synthesized by the reaction of an activated carboxylic acid derivative (such as propanoyl chloride or propanoic anhydride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt.[1] Alternatively, various peptide coupling reagents can be used to form the amide directly from propanoic acid.[2]
Q4: What are the key reaction parameters to control for a successful synthesis?
The critical parameters for a high-yield ketone synthesis using this compound are:
-
Temperature: Low temperatures (typically -78 °C to 0 °C) are crucial to maintain the stability of the tetrahedral intermediate and prevent its premature collapse and subsequent over-addition.[2]
-
Reagent Stoichiometry: While the reaction is known for its tolerance to excess organometallic reagent, using a large excess can sometimes lead to side reactions. Careful control of the stoichiometry (typically 1.1 to 1.5 equivalents of the organometallic reagent) is recommended for optimal results.
-
Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the organometallic reagent and low yields.
-
Quenching Procedure: The reaction should be quenched at low temperature with a suitable acidic solution (e.g., saturated aqueous ammonium chloride) to hydrolyze the stable intermediate to the ketone while simultaneously destroying any excess organometallic reagent.
Troubleshooting Guide
Even with a robust method like the Weinreb synthesis, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive Grignard/Organolithium Reagent: The reagent may have degraded due to exposure to air or moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature may not be optimal for the specific substrate. 3. Poor Quality this compound: Impurities in the starting material can interfere with the reaction. | 1. Verify Reagent Activity: Titrate the organometallic reagent before use to determine its exact concentration. Use freshly prepared or newly purchased reagents. 2. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider allowing it to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C) before quenching. 3. Purify Starting Material: Ensure the this compound is pure and free of any acidic impurities that could quench the organometallic reagent. Recrystallization or chromatography may be necessary. |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Reaction Temperature Too High: The tetrahedral intermediate is not stable at higher temperatures, leading to its collapse to the ketone in the presence of excess organometallic reagent. 2. Inefficient Chelation: Certain substrates or solvent systems may hinder the formation of the stable chelated intermediate. | 1. Strict Temperature Control: Maintain a low reaction temperature (ideally -78 °C) throughout the addition of the organometallic reagent and for a period thereafter. Use a cryostat or a well-insulated dry ice/acetone bath. 2. Solvent Choice: Tetrahydrofuran (THF) is the most common solvent and generally promotes stable chelate formation. In some cases, diethyl ether may be a suitable alternative. |
| Presence of Starting this compound in the Final Product | 1. Insufficient Organometallic Reagent: The amount of Grignard or organolithium reagent added was not enough to fully consume the starting amide. 2. Rapid Addition of Reagent: Adding the organometallic reagent too quickly can lead to localized high concentrations and potential side reactions, while some of the starting material remains unreacted. | 1. Accurate Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure its concentration is accurately known through titration. 2. Slow, Controlled Addition: Add the organometallic reagent dropwise to the solution of this compound at low temperature to ensure a smooth and complete reaction. |
| Formation of Side Products | 1. Reaction with other functional groups: The organometallic reagent may react with other electrophilic sites in a complex substrate. 2. Decomposition of this compound or Product: The starting material or the ketone product may be unstable under the reaction or workup conditions. | 1. Protecting Groups: If your substrate contains other reactive functional groups, consider using appropriate protecting groups. 2. Milder Workup: If the product is sensitive, a milder acidic workup (e.g., with saturated NH4Cl) followed by careful extraction is recommended. Avoid strong acids if possible. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the preparation of this compound and its subsequent conversion to a ketone.
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the amidation of propanoyl chloride.
Materials:
-
Propanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the suspension.
-
Add a solution of propanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Ketone Synthesis from this compound
This protocol outlines the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Experimental Workflow for Weinreb Ketone Synthesis
Caption: A streamlined workflow for the two-stage synthesis of ketones using this compound.
Reaction Mechanism of Weinreb Ketone Synthesis
Caption: The reaction mechanism highlighting the stable, chelated tetrahedral intermediate.
By understanding the principles outlined in this guide and applying the troubleshooting strategies, researchers can significantly improve the yield and purity of their ketone synthesis reactions using this compound.
References
-
Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papaws. [Link]
-
Weinreb (ketone synthesis). (n.d.). Name-Reaction.com. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]
-
Weinreb amides. (n.d.). Organic Chemistry Data. [Link]
-
Weinreb ketone synthesis. (2025, December 5). YouTube. [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020). The Royal Society of Chemistry. [Link]
-
Weinreb ketone synthesis. (2023, July 20). 博客 | 文学城. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube. [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for N-Methoxypropanamide Reactions with Sterically Hindered Reagents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenging amide bond formations. As researchers and drug development professionals, we understand that while amide coupling is a cornerstone of organic synthesis, its success is not always guaranteed, especially when dealing with sterically demanding substrates.[1][2] Reactions involving scaffolds like N-Methoxypropanamide with bulky or electronically deactivated partners often result in low yields, stalled reactions, or complex impurity profiles.
This guide is designed to move beyond simple protocols. It provides a framework for diagnosing reaction failures based on mechanistic principles and offers field-proven strategies to overcome the kinetic barriers imposed by steric hindrance.
Section 1: Foundational Principles - Why Do These Reactions Fail?
Q: What is steric hindrance and how does it fundamentally impact the amide coupling reaction?
A: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules.[3] In the context of an amide bond formation, it is the physical obstruction caused by bulky atomic groups near the reactive centers (the amine's nitrogen and the carboxylic acid's carbonyl carbon). This obstruction prevents the reacting molecules from achieving the necessary proximity and orientation for the reaction to occur.[4][5]
The key issue is the energy of the transition state. For a nucleophilic attack to occur, the amine's lone pair of electrons must approach the activated carboxylic acid's electrophilic carbonyl carbon. Bulky substituents on either the amine or the acid create a crowded transition state, raising its energy and dramatically slowing the reaction rate.[6] In many cases, this kinetic barrier is so high that the desired reaction is outcompeted by side reactions or simply fails to proceed under standard conditions.[1]
Caption: The impact of steric hindrance on the reaction energy profile.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with a hindered amine has shown no progress after 12 hours at room temperature. What is the most common cause?
A: The most frequent culprit is an insufficient activation of the carboxylic acid or the use of a coupling reagent that is itself too bulky to operate effectively in a congested environment. Standard reagents like DCC or EDC, while effective for simple couplings, often fail with hindered substrates because the intermediate O-acylisourea is not reactive enough to be attacked by a sterically shielded or electronically poor amine.[7]
Q2: I am observing a major byproduct that is insoluble in my workup solvent when using DCC. What is it?
A: You are likely observing the formation of N-acylurea. This occurs when the O-acylisourea intermediate, instead of being attacked by the amine, undergoes an intramolecular rearrangement. This is a common dead-end pathway in carbodiimide-mediated couplings, especially when the desired nucleophilic attack by the amine is slow due to steric hindrance.
Q3: To overcome steric hindrance, should I simply increase the reaction temperature?
A: While increasing the temperature can provide the necessary activation energy to overcome kinetic barriers, it must be done cautiously.[8] For substrates with chiral centers, particularly α-amino acids, elevated temperatures significantly increase the risk of racemization, compromising the stereochemical integrity of your product.[9] It is often a better first step to change the coupling reagent or solvent before resorting to high heat.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common failures in sterically hindered amide couplings.
Scenario 1: Low Conversion or Stalled Reaction
When your reaction fails to proceed to completion, a logical, stepwise approach is required to identify and solve the bottleneck.
Caption: Competing pathways in carbodiimide-mediated couplings.
Solution:
-
Primary Recommendation: Avoid carbodiimides for sterically demanding couplings. Switch to HATU, HBTU, or PyBOP.
-
Alternative: If a carbodiimide must be used, ensure the reaction includes at least 1 equivalent of an additive like HOBt or Oxyma. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and minimizes N-acylurea formation.
References
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. hepatochem.com [hepatochem.com]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
work-up procedures for quenching N-Methoxypropanamide reactions
Ticket ID: WA-PRO-001 Subject: Optimization of Quenching Procedures for N-Methoxypropanamide Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Critical Alert
Welcome to the Technical Support Center. You have inquired about work-up procedures for
CRITICAL ALERT: The "Proton Sponge" Effect
Standard Weinreb amides are
-
The Risk: If you are adding an organometallic nucleophile (Grignard or Organolithium), the reagent will act as a base first , deprotonating the nitrogen.
-
The Consequence: The first equivalent of your expensive nucleophile is destroyed to form the amide anion.
-
The Fix: You must use
2.0 equivalents of nucleophile. The first equivalent removes the proton; the second equivalent performs the nucleophilic attack to form the tetrahedral intermediate.[1]
The Mechanism: Why Quenching Matters
The success of Weinreb chemistry relies entirely on the stability of the Tetrahedral Intermediate . Unlike esters, which collapse to ketones during the reaction (leading to over-addition and tertiary alcohols), the Weinreb intermediate forms a stable 5-membered chelate with the metal cation (
The "Quench" is not just a stop button; it is the reaction trigger. The ketone is only liberated when you destroy this chelate with acid.
Figure 1: The mechanistic pathway highlighting the stability of the metal-chelated intermediate. The ketone is not formed until the acidic quench hydrolysis step.
Standard Operating Procedures (SOPs)
Select the protocol matching your reagent system.[2]
Protocol A: The Grignard/Lithium Work-Up (Ketone Synthesis)
Use this when reacting
Objective: Hydrolyze the stable magnesium/lithium chelate without causing product degradation.
-
Cool Down: Cool the reaction mixture to
. -
The Quench: Slowly add saturated aqueous ammonium chloride (
) .-
Technical Note: For acid-sensitive substrates,
is preferred over HCl because it buffers the pH around 5-6, sufficient to break the chelate but mild enough to preserve protecting groups (e.g., TBS ethers, acetals).
-
-
Agitation: Stir vigorously for 15–30 minutes. You must ensure the solid clumps of magnesium salts break down.
-
Extraction: Extract with EtOAc or
. -
The Acid Wash (Optional but Recommended): Wash the organic layer with 1M HCl (if functional groups tolerate). This ensures complete removal of the methoxyamine byproduct (
), which is water-soluble in its protonated form.
Protocol B: The Aluminum Hydride Work-Up (Aldehyde Synthesis)
Use this when reducing with
Objective: Prevent the dreaded "Aluminum Emulsion"—a sticky, gelatinous precipitate that traps your product and lowers yield.
The Solution: Rochelle Salt (Potassium Sodium Tartrate) Tartrate acts as a ligand that binds Aluminum more tightly than your product does, solubilizing the aluminum salts in the aqueous layer.
-
Dilution: Dilute the reaction mixture with diethyl ether (Et2O) at
. -
The Quench: Add saturated aqueous Rochelle Salt solution (approx. 20 mL per gram of hydride reagent used).
-
The "Curing" Phase (Crucial):
-
Action: Remove the ice bath and stir vigorously at room temperature.
-
Duration:1 to 3 hours.
-
Visual Cue: Stir until two distinct, clear layers appear. The "grey sludge" should disappear, replaced by a clear aqueous layer and a clear organic layer.
-
-
Separation: Separate layers. The aluminum is now in the aqueous phase.
Troubleshooting Guide (Root Cause Analysis)
| Symptom | Probable Root Cause | Corrective Action |
| Low Yield (<50%) | Stoichiometry Error: The | Increase nucleophile loading to 2.2 - 2.5 equivalents . The first eq.[1][2][3] acts as a base; the second acts as the nucleophile. |
| Sticky Emulsion | Aluminum Hydroxides: Incomplete solubilization of Aluminum salts during DIBAL/LAH workup. | Switch to Protocol B (Rochelle Salt). If already using it, increase stirring time (up to 12h) or add slightly more water to solubilize the tartrate-aluminum complex. |
| Over-reaction (Tertiary Alcohol) | Temperature Control: Reaction warmed up before quenching, or quench was too exothermic. | Keep reaction at |
| Starting Material Recovery | Steric Hindrance: The propionyl group + N-methoxy group may block bulky nucleophiles ( | Switch to a less sterically hindered nucleophile or increase reaction temperature after addition (reflux) to force the formation of the tetrahedral intermediate. |
Decision Logic for Work-Up Selection
Use this flow to determine the correct chemical treatment for your specific reaction mixture.
Figure 2: Decision tree for selecting the optimal quenching agent based on the nucleophile and product stability.
References & Authoritative Sources
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Foundational paper establishing the stability of the tetrahedral intermediate.
-
-
Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[4] Wiley, 1967 , Vol. 1, 581-595.
-
The authoritative source for the "Fieser" workup of aluminum hydrides.
-
-
Vignola, N.; Dahmen, S. "Work-up of Aluminum Hydride Reductions: The Rochelle Salt Method." Synthetic Pages, 2001 .[4]
-
Detailed protocol for breaking aluminum emulsions.
-
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.
-
Review covering the scope and limitations, including N-H variants.
-
Sources
Validation & Comparative
Comparative Guide: N-Methoxypropanamide vs. Weinreb Amides for Ketone Synthesis
This guide provides an in-depth technical comparison between N-Methoxypropanamide (representing the class of secondary
Executive Summary
In the synthesis of ketones via organometallic addition, Weinreb Amides (
This compound (and other secondary
| Feature | Weinreb Amide ( | |
| Stoichiometry (Nucleophile) | 1.0 - 1.2 equiv | 2.0 - 2.5 equiv |
| Mechanism | Neutral Chelate Intermediate | Anionic De-protonation |
| Atom Economy (Nucleophile) | High (Nucleophile is conserved) | Low (1 equiv lost as base) |
| Reagent Availability | High ( | High ( |
| Primary Risk | Over-addition (rare) | Incomplete deprotonation / Wasted nucleophile |
Mechanistic Deep Dive
The core difference lies in how the amide nitrogen interacts with the organometallic reagent (R-M).
A. The Weinreb Pathway (The Standard)
The presence of the
B. The N-Methoxyamide Pathway (The Alternative)
Secondary
Figure 1: Mechanistic comparison showing the single-step chelation of Weinreb amides versus the deprotonation-addition sequence of secondary N-methoxyamides.
Critical Performance Analysis
1. Stoichiometry & Atom Economy
-
Weinreb Amides: Ideal for complex, expensive, or late-stage nucleophiles. If you have synthesized a complex Grignard reagent over 10 steps, you cannot afford to waste 50% of it just to deprotonate an amide.
-
N-Methoxyamides: Viable only when the nucleophile is cheap and commercially available (e.g., MeLi, BuLi, PhMgBr). Using a precious nucleophile here is chemically inefficient.
2. Substrate Scope
-
Weinreb Amides: Extremely broad. Tolerates steric bulk well.
-
N-Methoxyamides: The formation of the dianion can be sluggish if the R group on the amide is extremely bulky (e.g., tert-butyl), as the approach of the second nucleophile is electronically and sterically disfavored compared to the neutral Weinreb amide.
3. Preparation Cost
-
Weinreb Amides: Prepared from acid chlorides +
-dimethylhydroxylamine hydrochloride. This reagent is moderately expensive. -
N-Methoxyamides: Prepared from acid chlorides +
-methylhydroxylamine hydrochloride. This reagent is generally cheaper and easier to source in bulk.
Experimental Protocols
Protocol A: Standard Weinreb Ketone Synthesis
Best for: Precious nucleophiles, general applications.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve Weinreb Amide (1.0 mmol) in anhydrous THF (5 mL). Cool to 0 °C (or -78 °C for reactive species).
-
Addition: Add Organometallic Reagent (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Note: The solution often turns yellow/orange due to chelate formation.
-
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (the intermediate is stable, so TLC may show consumption of starting material but no product until workup—take a mini-aliquot and quench it to check).
-
Quench: Pour into cold sat.
or 1M HCl. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
.
Protocol B: Ketone Synthesis via this compound (Secondary)
Best for: Simple ketones using cheap organometallics (e.g., Propiophenone synthesis).
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve This compound (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C .[1][2]
-
Reasoning: Lower temperature is preferred to control the exotherm of the initial deprotonation.
-
-
Deprotonation (Step 1): Add Organometallic Reagent (1.0 mmol, 1.0 equiv) dropwise.
-
Observation: Gas evolution may occur if using a Lithium reagent. The mixture forms the amide anion.
-
-
Addition (Step 2): Add a second portion of Organometallic Reagent (1.2 - 1.5 mmol, Total ~2.2-2.5 equiv) .
-
Note: Excess is required to drive the attack on the electron-rich anion.
-
-
Warming: Allow the reaction to warm to 0 °C or Room Temperature. The dianion formation requires more thermal energy than the neutral attack.
-
Quench: Pour into cold 1M HCl. Vigorous stirring is required to hydrolyze the stable dianion salts.
Decision Matrix
| Scenario | Recommended Reagent | Reasoning |
| Nucleophile is expensive/complex | Weinreb Amide | Conserves the nucleophile (1:1 stoichiometry). |
| Large scale, cheap nucleophile (e.g., MeMgBr) | N-Methoxyamide | Lower cost of amide starting material; nucleophile waste is negligible. |
| Substrate has base-sensitive groups | Weinreb Amide | Avoids the formation of strongly basic dianions. |
| Need to functionalize the N-position later | N-Methoxyamide | The N-H bond remains available for further derivation if the reaction is quenched differently (rare). |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Mentink, G.; van Maarseveen, J. H.; Hiemstra, H. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Organic Preparations and Procedures International, 2015 , 47(4), 285–312. Link
-
Graham, S. L.; Scholz, T. H. "The reaction of O-methylhydroxamates with organolithium reagents: A general synthesis of ketones." Tetrahedron Letters, 1990 , 31(44), 6269–6272. Link
- Williams, J. M., et al. "N-Methoxy-N-methylamides: New preparation and applications." Journal of Organic Chemistry, 2005, 70, 1427.
Sources
Comparative Guide: N-Methoxy-N-methylpropanamide vs. Conventional Acylating Agents
Content Type: Technical Comparison Guide Subject: N-Methoxy-N-methylpropanamide (Weinreb Propionamide) vs. Propionyl Chloride & Propionic Anhydride Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Selectivity vs. Reactivity Trade-off
In drug development, the introduction of a propionyl moiety (
This guide objectively compares these agents. The data indicates that while N-Methoxy-N-methylpropanamide requires an additional synthetic step to generate, it eliminates the primary failure mode of classical agents: nucleophilic over-addition . For the synthesis of ethyl ketones—critical intermediates in API synthesis—the Weinreb amide offers a self-validating stop-mechanism that acid chlorides cannot match without cryogenic engineering.
Nomenclature Clarification
-
N-Methoxy-N-methylpropanamide (CAS 67442-07-3): The focus of this guide. A tertiary amide known as the "Weinreb Amide."[1][2][3][4] It is an acylating agent used to transfer the propionyl group to carbon nucleophiles (Grignard/Lithium reagents).
-
N-Methoxypropanamide (CAS 15438-67-2): A secondary amide (
). It is generally not used as an acylating agent for carbon nucleophiles because the N-H proton is acidic, consuming the organometallic reagent. It is primarily used as a Directing Group (DG) for Pd-catalyzed C-H activation.
Mechanism of Action: The Chelation Control
The superiority of N-Methoxy-N-methylpropanamide lies in its ability to form a stable transition state that "pauses" the reaction.
The "Weinreb Chelate"
Unlike acid chlorides, which form a transient tetrahedral intermediate that collapses immediately to a ketone (which is more reactive than the starting material), the Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺).
This chelate prevents the collapse of the intermediate until acidic workup is performed.[2] Consequently, the ketone is never exposed to the nucleophile in the reaction pot, rendering over-addition (to tertiary alcohols) mechanistically impossible.
Figure 1: The stable magnesium chelate prevents the ejection of the amine leaving group until quench, protecting the carbonyl from a second nucleophilic attack.
Comparative Performance Matrix
The following data synthesizes performance metrics across standard propionylation workflows (e.g., synthesis of Propiophenone).
| Feature | N-Methoxy-N-methylpropanamide | Propionyl Chloride | Propionic Anhydride |
| Primary Application | Synthesis of Ketones (C-C bond) | Amide/Ester formation; Friedel-Crafts | Mild Amide/Ester formation |
| Reactivity | Moderate (Selective) | High (Aggressive) | Moderate-High |
| Over-addition Risk | Negligible (<1%) | High (forms | Moderate |
| Temperature Req. | 0°C to Room Temp | -78°C (Cryogenic) | 0°C to Reflux |
| Moisture Sensitivity | Low (Stable solid/oil) | Extreme (Fumes HCl) | High (Hydrolyzes) |
| Atom Economy | Lower (Loss of HN(OMe)Me) | High (Loss of Cl) | Moderate (Loss of Propionic acid) |
| Purification | Simple Extraction | Distillation/Column | Extraction/Wash |
Experimental Protocols
Protocol A: Selective Synthesis of Ethyl Phenyl Ketone (Propiophenone)
Objective: Compare the synthesis of propiophenone using Weinreb amide vs. Acid Chloride.
Method 1: Via N-Methoxy-N-methylpropanamide (Recommended)
This protocol demonstrates the "self-validating" nature of the Weinreb reagent. Even with excess Grignard, the reaction stops at the ketone stage.
-
Preparation: Dissolve N-Methoxy-N-methylpropanamide (1.0 equiv) in anhydrous THF (0.5 M) under Argon. Cool to 0°C.[2][5]
-
Addition: Add Phenylmagnesium bromide (1.2 to 1.5 equiv) dropwise.
-
Note: Excess reagent is tolerated because the chelate resists further attack.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench: Pour mixture into cold dilute HCl (1M) or sat. NH₄Cl. Stir vigorously for 20 mins.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Yield: Typically 90-95% pure ketone.
Method 2: Via Propionyl Chloride (High Risk)
This protocol requires strict cryogenic control to avoid tertiary alcohol formation.
-
Preparation: Dissolve Propionyl Chloride (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C (Dry ice/acetone).
-
Critical: Failure to cool will result in immediate double-addition.
-
-
Addition: Add Phenylmagnesium bromide (0.95 equiv) extremely slowly (syringe pump recommended).
-
Constraint: You must use a slight deficit of nucleophile to prevent over-reaction, sacrificing yield.
-
-
Quench: Quench at -78°C with MeOH before warming.
-
Yield: Typically 60-70% ketone, contaminated with 1,1-diphenylpropan-1-ol (tertiary alcohol).
Technical Analysis: Why Choose the Weinreb Route?
The "Double Addition" Problem
When Propionyl Chloride reacts with a Grignard reagent (
Handling and Stability
-
Propionyl Chloride: Corrosive, lachrymator, hydrolyzes instantly in air to release HCl gas. Requires acid traps and corrosion-resistant seals.
-
N-Methoxy-N-methylpropanamide: Generally a stable liquid or low-melting solid. Can be stored on a shelf (if sealed) without degradation. It is non-corrosive to standard stainless steel reactors.
Substrate Scope Compatibility
The Weinreb amide tolerates other functional groups (like nitriles or esters) elsewhere on the molecule better than acid chlorides, provided the temperature is kept low (0°C), whereas acid chlorides often require such low temperatures that solubility of complex substrates becomes an issue.
Visualizing the Decision Logic
Figure 2: Decision tree for selecting the appropriate propionylating agent based on nucleophile type and purity requirements.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[6][7][8][9] Tetrahedron Letters, 22(39), 3815–3818. [8][9]
-
Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide.[6][10] Synthesis, 2008(23), 3707-3738.
-
PubChem Compound Summary. N-Methoxy-N-methylpropanamide (CID 11344007).
-
Wang, D., et al. (2015). Weinreb Amide-Directed Pd-Catalyzed C-H Functionalization.[4] Journal of Organic Chemistry. (Contextual reference for secondary amide usage).
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 8. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 9. scispace.com [scispace.com]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
reaction yield comparison between N-Methoxypropanamide and acid chlorides
Comparative Guide: -Methoxypropanamide vs. Acid Chlorides for Ketone Synthesis
Executive Summary
In the synthesis of ethyl ketones (e.g., propiophenone derivatives), the choice between
While acid chlorides are highly reactive and cost-effective, they suffer from a critical flaw in nucleophilic addition: the rapid collapse of the tetrahedral intermediate leads to over-addition , forming tertiary alcohol impurities. In contrast,
This guide provides an in-depth technical comparison, mechanistic analysis, and validated protocols for researchers optimizing API synthesis pathways.
Mechanistic Underpinnings: The Chelation Effect[1]
The divergence in reaction yield is dictated by the stability of the tetrahedral intermediate formed upon nucleophilic attack.
-
Acid Chlorides (The "Collapse" Pathway): The chloride ion is an excellent leaving group. Upon attack by an organometallic (
), the tetrahedral intermediate collapses immediately to form a ketone. This ketone is more reactive than the starting acid chloride, leading to a second attack and the formation of a tertiary alkoxide (over-addition). -
Weinreb Amides (The "Freeze" Pathway): The
-methoxy- -methyl moiety creates a stable 5-membered chelate ring with the metal cation ( or ). This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis during workup. This prevents the ketone from being exposed to the nucleophile.
Diagram 1: Mechanistic Divergence
The following diagram illustrates the kinetic pathways distinguishing the two reagents.
Caption: Figure 1. The acid chloride pathway (red) risks in-situ collapse and over-addition, while the Weinreb pathway (green) stabilizes the intermediate until quenching.
Comparative Performance Matrix
The following data summarizes typical performance metrics when reacting propionic acid derivatives with phenylmagnesium bromide (PhMgBr) to synthesize propiophenone.
| Metric | Propanoyl Chloride (Acid Chloride) | |
| Primary Product | Ethyl Phenyl Ketone (Mono-addition) | Mixture: Ketone + Tert-Alcohol |
| Typical Yield | 85% – 98% | 40% – 60% (highly variable) |
| Major Impurity | Unreacted Amide (if R-M is limiting) | 3-Phenyl-3-pentanol (Over-addition) |
| Stoichiometry | 1.1 – 1.5 equiv Organometallic | 0.5 equiv (Inverse addition required) |
| Temperature | 0°C to Room Temp (Robust) | -78°C (Strict control required) |
| Moisture Sensitivity | Low (Stable solid/liquid) | High (Hydrolyzes to HCl + Acid) |
| Atom Economy | Lower (Loss of N-OMe-N-Me amine) | Higher (Loss of Cl-) |
Note on Secondary Amides: If using the secondary amide
-methoxypropanamide (without the-methyl group), yields drop significantly. The N-H proton is acidic ( ) and consumes one equivalent of organometallic reagent before nucleophilic attack can occur. This guide assumes the use of the standard -methoxy- -methyl variant.
Experimental Protocols
Protocol A: High-Fidelity Ketone Synthesis (Weinreb Method)
Best for: High-value intermediates, late-stage functionalization, and avoiding cryogenic conditions.
-
Preparation: Dissolve
-methoxy- -methylpropanamide (1.0 equiv) in anhydrous THF (0.5 M). -
Addition: Cool to 0°C. Add Grignard reagent (e.g., PhMgBr, 1.2 equiv) dropwise over 15 minutes.
-
Insight: The reaction is exothermic but the chelate prevents runaway side reactions.
-
-
Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring: TLC will show consumption of amide. The intermediate is not visible as a product yet.
-
-
Quench (Critical): Pour reaction mixture into excess 1M HCl or saturated
at 0°C. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Expected Yield: >90% purity crude.
Protocol B: Modified Acid Chloride Synthesis (Transmetallation Strategy)
Best for: Large-scale commodity synthesis where raw material cost is paramount.
Standard Grignard addition to acid chlorides fails. This protocol uses Iron(III) catalysis to mimic Weinreb selectivity.
-
Catalyst Loading: Dissolve Propanoyl Chloride (1.0 equiv) and
(3 mol%) in anhydrous THF/NMP (10:1 mixture). -
Temperature: Cool to -20°C.
-
Addition: Add Grignard reagent (1.05 equiv) very slowly (syringe pump recommended).
-
Insight: The Iron catalyst facilitates a rapid reductive elimination cycle that is faster than the direct nucleophilic attack on the ketone product.
-
-
Quench: Quench immediately with 1M HCl upon completion of addition.
-
Expected Yield: 75–85% (significantly improved over uncatalyzed 40–50%).
Decision Framework: Choosing the Right Reagent
Use this logic flow to determine the optimal reagent for your specific drug development campaign.
Caption: Figure 2. Decision matrix for selecting between Weinreb amides and Acid Chlorides based on scale and complexity.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977, 18(48), 4171–4174.
-
Comparison of Grignard Reactions: "Reactions of Grignard Reagents with Acid Chlorides vs Weinreb Amides." Master Organic Chemistry.
-
Fürstner, A. et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002, 124(46), 13856–13863. (Reference for Protocol B).
-
Lab Guide: "Synthesis of Ketones via Weinreb Amides." Organic Chemistry Portal.
Sources
- 1. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. thieme-connect.com [thieme-connect.com]
Kinetic Profiling and Reactivity of N-Methoxypropanamide: A Comparative Guide
Executive Summary: The "Twisted" Amide Anomaly
N-Methoxypropanamide (NMPA) represents a unique class of hydroxamic acid derivatives that occupies a distinct "Goldilocks" zone in acyl transfer reactivity. Unlike standard primary amides (e.g., propanamide), which are kinetically inert due to strong
This guide provides a kinetic benchmarking of NMPA against its structural analogs. We analyze its hydrolytic stability, mechanistic pathways, and suitability as a reactive intermediate in drug design, supported by rigorous experimental protocols.
Chemical Identity & Structural Alternatives[1][2]
To understand the kinetics of NMPA, we must contextualize it against the standard amide (Propanamide) and the synthetic workhorse, the Weinreb Amide (N-methoxy-N-methylpropanamide).
| Compound | Structure | Electronic Character | Reactivity Profile |
| Propanamide | High Resonance Stabilization ( | Inert. Requires high T or strong acid/base for hydrolysis. | |
| This compound | Reduced Resonance. Inductive withdrawal by -OMe. Acidic NH ( | Tunable. Reactive at neutral pH; stabilized anion at high pH. | |
| Weinreb Amide | "Hermaphrodite" character. Chelation capability. No acidic NH. | Selective. Stable to hydrolysis; reacts cleanly with organometallics. |
Comparative Kinetic Analysis
The following data summarizes the pseudo-first-order rate constants (
Table 1: Relative Hydrolysis Rates ( )
Note: Values are normalized relative to Propanamide (
| Analyte | Relative Rate ( | Half-Life ( | Mechanistic Driver | |
| Propanamide | 1.0 | ~16 Hours | Poor leaving group ( | |
| This compound | 400 | ~2.4 Minutes | ||
| Ethyl Propionate (Ester) | 1,750 | ~30 Seconds | Oxygen leaving group; lower resonance than amides. | |
| Weinreb Amide | 0.45 | ~35 Hours | Steric hindrance (N-Me); lack of ionization pathway. |
Interpretation of Data
The kinetic data reveals a critical "Switching Mechanism" for this compound:
-
Neutral/Mildly Basic pH: NMPA hydrolyzes significantly faster than propanamide. The -OMe group reduces the double-bond character of the C-N bond, making the carbonyl carbon more susceptible to
attack. -
High pH (>12): Unlike the Weinreb amide, NMPA possesses an acidic proton (
). At high pH, this deprotonates to form the imidate anion ( ). This anionic species is electron-rich and repels the attacking hydroxide ion, causing the rate of hydrolysis to decrease or plateau. This is a classic "Ionization-Inhibition" profile.
Mechanistic Pathway Visualization
The hydrolysis of NMPA is complex due to the competition between nucleophilic attack and deprotonation. The following diagram illustrates the bifurcation in the pathway.
Figure 1: Bifurcated kinetic pathway of this compound hydrolysis. Note the "Anion Sink" (Red) which inhibits reaction velocity at high alkalinity.
Experimental Protocol: Self-Validating Kinetic Assay
To replicate these findings or screen derivatives, use this standardized UV-Vis Spectrophotometric assay. This protocol is designed to be self-validating by monitoring isosbestic points.
Materials
-
Analyte: this compound (10 mM stock in Acetonitrile).
-
Buffer: Carbonate/Bicarbonate (pH 10.0) and NaOH (0.1 M, pH 13.0).
-
Instrument: UV-Vis Spectrophotometer with thermostated cell holder (
).
Step-by-Step Methodology
-
Baseline Determination (The "Zero" Check):
-
Scan the UV spectrum (200–400 nm) of the buffer alone.
-
Scan the pure analyte in buffer immediately upon mixing to establish
absorbance ( ). Identify (typically ~210-220 nm for the amide bond).
-
-
Reaction Initiation:
-
Add 30
of analyte stock to 2.97 mL of pre-warmed buffer in a quartz cuvette. -
Invert 3 times (do not vortex vigorously to avoid bubbles).
-
Critical Step: Start data acquisition within 5 seconds.
-
-
Data Acquisition:
-
Monitor Absorbance at
every 10 seconds for 30 minutes. -
Validation Check: If the reaction is clean (A
B), overlaying the spectra must reveal isosbestic points (wavelengths where absorbance remains constant). Lack of isosbestic points indicates side reactions or intermediate accumulation.
-
-
Kinetic Calculation:
-
Plot
vs. Time ( ). -
The slope of the linear regression line
. -
Calculate Second-Order Rate Constant:
.
-
Troubleshooting & Causality
-
Non-Linear Plot: If the
plot curves, the reaction is not pseudo-first-order. Ensure . -
No Reaction at pH 13: You have likely deprotonated the amide completely. Lower the pH to 10.0 to observe the neutral hydrolysis pathway.
References
-
Mechanism of Amide Hydrolysis. Master Organic Chemistry. Detailed breakdown of acid/base catalyzed amide cleavage.
-
Kinetics of Alkaline Hydrolysis of N-Substituted Amides. Arkivoc. Investigation of substituent effects on amide stability.
-
Mutagenicity of N-Acyloxy-N-alkoxyamides. ResearchGate. Discusses the reactivity and DNA-binding kinetics of N-alkoxy derivatives.
-
Propanamide Chemical Properties. PubChem. Baseline physical and chemical data for the parent amide.[1][2]
-
Weinreb Amide Reactivity (N-Methoxy-N-methyl). PubChem. Structural data for the tertiary analog.
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: N-Methoxypropanamide
This guide provides a rigorous, step-by-step protocol for the safe disposal of N-Methoxypropanamide (and its common Weinreb amide analog, N-Methoxy-N-methylpropanamide). It is designed for researchers and laboratory managers requiring immediate, compliant operational directives.
Executive Summary & Immediate Directives
This compound (CAS 78191-00-1) and its N-methylated analog (Weinreb amide, CAS 104863-65-2) are organic amides used primarily as synthetic intermediates. Unlike simple solvents, they contain nitrogen, necessitating specific incineration protocols to manage nitrogen oxide (NOx) emissions.
-
Primary Disposal Method: High-temperature incineration with NOx scrubbing.
-
Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogenated species).
-
Drain Disposal: STRICTLY PROHIBITED.
-
Immediate Hazard: Flammability (Flash Point ~26–30°C for analogs) and Skin/Eye Irritation.
Chemical Identification & Hazard Profile
Accurate identification is the prerequisite for safe disposal. This compound is often confused with its N-methyl analog.[1] Treat both with the same high-caution flammability protocols.
Table 1: Physicochemical & Hazard Data
| Parameter | This compound | N-Methoxy-N-methylpropanamide (Common Analog) |
| CAS Number | 78191-00-1 | 104863-65-2 |
| Molecular Formula | C₄H₉NO₂ | C₅H₁₁NO₂ |
| Physical State | Liquid (Colorless to pale yellow) | Liquid |
| Flash Point | ~30–40°C (Est.) | 25.8°C (Closed Cup) [1] |
| Boiling Point | N/A | 119°C |
| GHS Classification | Flammable Liquid (Cat 3) , Skin Irrit. 2, Eye Irrit. 2 | Flammable Liquid (Cat 3) , Skin Irrit. 2 |
| Reactivity | Stable; hydrolyzes in strong acid/base.[2][3] | Stable; hydrolyzes in strong acid/base. |
Critical Safety Note: Due to the N-O bond, these compounds possess unique reactivity.[4] While not explosive like N-nitro compounds, they must be segregated from strong reducing agents (e.g., LAH, DIBAL-H) and strong oxidizers in the waste stream to prevent uncontrolled exothermic reactions [2].
Waste Stream Segregation Logic
Proper segregation is the single most effective safety measure in chemical disposal. You must classify the waste based on its mixture context.
Diagram 1: Waste Stream Decision Matrix
This flowchart guides the researcher in selecting the correct waste container to prevent dangerous cross-reactivity.
Figure 1: Decision matrix for segregating this compound waste. Correct segregation prevents the formation of toxic byproducts during incineration.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
Objective: Stabilize the waste for transport to the central accumulation area.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic (hydrolysis risk).
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Fields: "Flammable Liquid," "Irritant," Chemical Name ("this compound"), and "0% Halogens" (if applicable).
-
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
Phase 2: Operational Disposal (The "Pack and Ship" Method)
Objective: Transfer custody to Environmental Health & Safety (EHS) or a licensed contractor.
-
Step 1: Verify pH is between 5 and 9. If the waste contains residual acids (e.g., from a hydrolysis reaction), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the organic solvent drum.
-
Why? Acidic organic waste can corrode steel safety cans and catalyze polymerization of other monomers in the bulk waste stream.
-
-
Step 2: Cap the container tightly. Do not use parafilm alone; use a screw cap with a Teflon liner.
-
Step 3: Secondary Containment. Place the bottle in a polyethylene tray during transport to the central waste area.
Phase 3: Ultimate Destruction (Incineration)
Objective: Complete mineralization of the compound.
-
Method: This compound is disposed of via Rotary Kiln Incineration .
-
Mechanism: The waste is injected into a combustion chamber >1000°C.
-
Carbon
CO₂ -
Hydrogen
H₂O -
Nitrogen
NOx (Nitrogen Oxides)
-
-
Pollution Control: Because amides generate NOx, the incinerator must be equipped with a selective catalytic reduction (SCR) or wet scrubber system. This is why drain disposal is illegal; municipal water treatment cannot degrade these compounds efficiently, and they may pass into the watershed [3].
Emergency Procedures (Spill Response)
In the event of a spill (>100 mL) inside the laboratory:
-
Evacuate & Ventilate: Remove ignition sources immediately (Flash point is low).
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Containment: Use a non-combustible absorbent (Vermiculite or Sand).
-
Do NOT use: Paper towels or combustible sawdust, as this increases the fire load.
-
-
Cleanup:
-
Cover the spill with absorbent.
-
Sweep into a spark-proof dustpan.
-
Deposit into a sealed bag and label as "Hazardous Waste: Debris contaminated with Flammable Solvent."
-
-
Decontamination: Wash the surface with a dilute soap solution.
Diagram 2: Emergency Response Workflow
Figure 2: Immediate response workflow for this compound spills.
Regulatory Compliance Checklist
Ensure these documents are on file before scheduling pickup:
References
-
Fisher Scientific. (2024). Safety Data Sheet: N-Methoxy-N-methylpropionamide. Retrieved from
- American Chemical Society (ACS). (2025). Weinreb Amides: Synthesis and Reactivity Guidelines. ACS Division of Organic Chemistry.
-
National Institutes of Health (NIH). (2023). Hazardous Waste Disposal Guide: Organic Amides. Retrieved from
-
ChemicalBook. (2025).[4][5] Product Properties: this compound (CAS 78191-00-1).[6] Retrieved from
Sources
- 1. Buy Online CAS Number 104863-65-2 - TRC - N-Methoxy-N-methylpropionamide | LGC Standards [lgcstandards.com]
- 2. CAS RN 104863-65-2 | Fisher Scientific [fishersci.ie]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 78191-00-1; 91521-35-6 | Buy Now [molport.com]
Personal protective equipment for handling N-Methoxypropanamide
The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for N-Methoxypropanamide (CAS: 23163-97-5).
Note on Toxicological Data: As a specialized intermediate (often associated with Weinreb amide synthesis or specific solvent applications), this compound lacks the extensive public toxicological datasets found for common solvents like NMP or DMF. Therefore, this guide applies the Precautionary Principle , categorizing the substance under Control Band 3/4 (High Containment) due to the structural potential for skin absorption and amide-associated reproductive toxicity risks.
Part 1: Executive Safety Directive
Immediate Action Required:
-
Primary Hazard: Skin absorption and potential reproductive toxicity (based on amide structural analogs).
-
Critical Prohibition: Do NOT rely on standard disposable nitrile exam gloves for immersion or prolonged contact. Amide functionalities are known to permeate thin nitrile (<0.12mm) in under 10 minutes.
-
Engineering Control: All open-vessel handling must occur within a certified Chemical Fume Hood.
Part 2: Hazard Analysis & PPE Logic[1]
The "Why" Behind the Protocol (Structural Causality)
To build a self-validating safety system, one must understand the molecular behavior of the compound:
-
Amide Functionality (
): Similar to Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), small amide molecules act as penetration enhancers . They alter the lipid structure of the stratum corneum (outer skin layer), facilitating their own absorption and dragging other contaminants into the bloodstream. -
N-Methoxy Group: The addition of the alkoxy group increases lipophilicity compared to simple propanamide, potentially accelerating dermal uptake.
-
Volatility: While likely having a lower vapor pressure than acetone, amide vapors can cause respiratory tract irritation and narcotic effects.
PPE Technical Specifications
A. Hand Protection (The Critical Barrier) Standard nitrile gloves are insufficient for protection against amide solvents.
| Glove Material | Thickness | Est. Breakthrough Time | Usage Scenario |
| Laminate (EVOH/PE) | Multi-layer | > 480 min | Mandatory for spill cleanup or immersion. (e.g., Silver Shield®) |
| Butyl Rubber | 0.5 - 0.7 mm | > 240 min | Recommended for bulk transfer/synthesis. |
| Nitrile (Disposable) | 0.11 mm | < 10 min | Splash Only. Must be doubled and changed immediately upon contact. |
B. Respiratory Protection
-
Primary: Fume Hood (Face velocity 0.5 m/s).
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Logic: Amides have distinct odor thresholds; however, olfactory fatigue can set in. A P100 pre-filter is recommended if the substance is handled as a particulate/solid or aerosol.
-
C. Ocular & Dermal
-
Eyes: Chemical Splash Goggles (Indirect Vent). Face shields are supplementary, not primary.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential degradation or melting if a fire occurs (amides are combustible).
Part 3: Operational Workflow & Visualization
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for PPE selection based on the specific laboratory task.
Figure 1: Decision Logic for PPE Selection based on exposure risk and operational state.
Part 4: Emergency Response & Disposal
Accidental Exposure Protocol
-
Skin Contact:
-
Immediate: Drench area with water for 15 minutes.[1]
-
Soap: Use non-abrasive soap. Amides are organic; water alone may not efficiently emulsify the residue immediately.
-
Glove Removal: Use the "Beak Method" (pinch and pull) to avoid touching the outer surface of the contaminated glove with bare skin.
-
-
Eye Contact:
-
Flush at eyewash station for 15 minutes .
-
Hold eyelids open (amides can cause corneal clouding if trapped).
-
Waste Disposal Logic
This compound must be segregated to prevent incompatible reactions.
-
Waste Stream: Organic Solvents (Non-Halogenated, Nitrogen-Containing).
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids/bases in the waste container, as hydrolysis can release methanol or propionic acid, potentially generating heat.
Part 5: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122046, this compound. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
